molecular formula C26H24N4O3 B604906 JNc-440

JNc-440

Numéro de catalogue: B604906
Poids moléculaire: 440.5 g/mol
Clé InChI: VMRVWMQQRPXUQU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

JNc-440 is a useful research compound. Its molecular formula is C26H24N4O3 and its molecular weight is 440.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C26H24N4O3

Poids moléculaire

440.5 g/mol

Nom IUPAC

N-[3-[(2,2-diphenylacetyl)amino]propyl]-4-oxo-3H-quinazoline-2-carboxamide

InChI

InChI=1S/C26H24N4O3/c31-24-20-14-7-8-15-21(20)29-23(30-24)26(33)28-17-9-16-27-25(32)22(18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-8,10-15,22H,9,16-17H2,(H,27,32)(H,28,33)(H,29,30,31)

Clé InChI

VMRVWMQQRPXUQU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCCNC(=O)C3=NC4=CC=CC=C4C(=O)N3

SMILES canonique

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCCNC(=O)C3=NC4=CC=CC=C4C(=O)N3

Origine du produit

United States

Foundational & Exploratory

The Core Mechanism of Teclistamab (JNJ-64007957): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teclistamab, also identified as JNJ-64007957, is a humanized bispecific antibody developed by Janssen (a Johnson & Johnson company) for the treatment of relapsed or refractory multiple myeloma.[1][2][3] This document provides an in-depth technical overview of the core mechanism of action of teclistamab, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows. The initial query for "JNc-440" is presumed to be a typographical error, as the technical literature points to teclistamab as the relevant Johnson & Johnson compound fitting the description of a novel therapeutic in this class.

Teclistamab is engineered to simultaneously bind to the CD3 receptor on the surface of T-cells and the B-cell maturation antigen (BCMA) expressed on multiple myeloma cells.[3][4] This dual engagement facilitates the formation of a cytotoxic synapse between the T-cell and the cancer cell, leading to T-cell activation and subsequent lysis of the malignant myeloma cells.

Molecular Structure and Design

Teclistamab is an IgG4-PAA (proline, alanine, alanine) bispecific antibody. This design incorporates mutations in the Fc region to minimize its immunological effector functions, thereby reducing the risk of off-target effects.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies, demonstrating the potency and efficacy of teclistamab.

Table 1: In Vitro Cytotoxicity and T-Cell Activation of Teclistamab in Multiple Myeloma (MM) Cell Lines

Cell LineBCMA Receptors per CellCytotoxicity EC₅₀ (nM)T-Cell Activation EC₅₀ (nM)
H92913,1730.150.21
MM.1R6,6700.060.1
RPMI 82263,7050.450.28

Table 2: Ex Vivo Depletion of BCMA+ Cells from Multiple Myeloma Patient Bone Marrow

AssayAverage EC₅₀ (nM)
Depletion of BCMA+ cells1.7

Mechanism of Action Signaling Pathway

The core mechanism of teclistamab involves the redirection of T-cells to lyse multiple myeloma cells. This process is initiated by the simultaneous binding of the bispecific antibody to CD3 on T-cells and BCMA on myeloma cells.

Teclistamab Mechanism of Action cluster_TCell T-Cell cluster_MMCell Multiple Myeloma Cell cluster_activation T-Cell Activation Cascade TCell T-Cell CD3 CD3 Receptor Activation T-Cell Activation (Cytokine Release) CD3->Activation Signal Transduction MMCell Myeloma Cell BCMA BCMA Teclistamab Teclistamab (JNJ-64007957) Teclistamab->CD3 Binds to CD3 Teclistamab->BCMA Binds to BCMA Proliferation T-Cell Proliferation Activation->Proliferation Cytotoxicity Cytotoxic Granule Release (Perforin, Granzymes) Activation->Cytotoxicity Cytotoxicity->MMCell Induces Apoptosis

Caption: Teclistamab's mechanism of action.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of teclistamab.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of teclistamab in inducing T-cell mediated cytotoxicity of multiple myeloma cell lines.

Methodology:

  • Cell Lines: BCMA-positive multiple myeloma cell lines (H929, MM.1R, RPMI 8226) and a BCMA-negative cell line (MV4-11) were utilized.

  • Effector Cells: Purified human T-cells were obtained from healthy donors.

  • Co-culture: Target multiple myeloma cells were incubated with purified human T-cells at an effector-to-target (E:T) ratio of 5:1.

  • Treatment: A range of concentrations of teclistamab was added to the co-culture.

  • Incubation: The cells were incubated for 48 hours.

  • Analysis: Cell viability was assessed to determine the percentage of target cell lysis. The 50% effective concentration (EC₅₀) was calculated.

T-Cell Activation Assay

Objective: To measure the activation of T-cells in the presence of teclistamab and target cells.

Methodology:

  • Co-culture: Similar to the cytotoxicity assay, BCMA-positive multiple myeloma cell lines were co-cultured with purified human T-cells.

  • Treatment: Various concentrations of teclistamab were added.

  • Incubation: The co-culture was incubated for 48 hours.

  • Analysis: T-cell activation was assessed by measuring the expression of activation markers (e.g., CD69, CD25) on the T-cell surface via flow cytometry. The EC₅₀ for T-cell activation was determined.

Ex Vivo Bone Marrow Assay

Objective: To evaluate the ability of teclistamab to deplete BCMA-positive cells in a more physiologically relevant environment.

Methodology:

  • Samples: Bone marrow samples were obtained from patients with multiple myeloma.

  • Treatment: The bone marrow samples were incubated with a range of teclistamab concentrations.

  • Analysis: The percentage of BCMA-positive cells was quantified using flow cytometry to determine the depletion of the target cell population. The average EC₅₀ value was calculated.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the preclinical in vitro evaluation of teclistamab.

Preclinical In Vitro Workflow cluster_setup Experiment Setup cluster_analysis Analysis cluster_results Results start Start cells Prepare Target MM Cells (BCMA+) and T-Cells start->cells coculture Co-culture MM Cells and T-Cells (5:1 E:T) cells->coculture treatment Add Teclistamab (Concentration Gradient) coculture->treatment incubation Incubate for 48 hours treatment->incubation cytotoxicity Cytotoxicity Assay (Cell Viability) incubation->cytotoxicity activation T-Cell Activation Assay (Flow Cytometry) incubation->activation cytokine Cytokine Release Assay (e.g., ELISA) incubation->cytokine ec50_cyto Calculate Cytotoxicity EC₅₀ cytotoxicity->ec50_cyto ec50_act Calculate T-Cell Activation EC₅₀ activation->ec50_act cytokine_profile Determine Cytokine Release Profile cytokine->cytokine_profile end End ec50_cyto->end ec50_act->end cytokine_profile->end

Caption: Preclinical in vitro experimental workflow.

Conclusion

Teclistamab (JNJ-64007957) is a potent BCMA x CD3 bispecific antibody that effectively redirects T-cells to eliminate multiple myeloma cells. Preclinical data demonstrate its high potency in inducing cytotoxicity and T-cell activation at nanomolar concentrations. The mechanism of action, involving the formation of a cytolytic synapse, is a promising strategy for the treatment of multiple myeloma. The detailed experimental protocols provided herein offer a basis for further research and understanding of this therapeutic agent.

References

In-Depth Technical Guide to JNc-440: A Novel Antihypertensive Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNc-440 is a novel small-molecule compound that has demonstrated significant potential as a potent antihypertensive agent. Its unique mechanism of action involves the enhancement of the protein-protein interaction between the Transient Receptor Potential Vanilloid 4 (TRPV4) and the Calcium-Activated Potassium Channel 3 (KCa2.3) in endothelial cells. This targeted approach restores impaired vasodilation, a key factor in the pathophysiology of hypertension, while avoiding systemic activation of its target channels, suggesting a favorable safety profile. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, including available in vitro and in vivo data, and detailed experimental methodologies.

Chemical Structure and Properties

This compound is a synthetic organic molecule with the chemical formula C26H24N4.[1] While a specific IUPAC name has not been publicly disclosed in the available scientific literature, its fundamental properties have been characterized.

PropertyValueReference
Molecular Formula C26H24N4[1]
Molecular Weight 440.50 g/mol [1]
CAS Number 1119503-44-0

Chemical Structure:

(A 2D chemical structure diagram of this compound would be presented here. As a language model, I cannot generate images. A placeholder is described below.)

A 2D representation of the this compound molecule would show a central heterocyclic core with multiple aromatic ring substitutions.

Pharmacological Properties

Mechanism of Action

This compound exerts its antihypertensive effect through a novel mechanism of action that focuses on restoring endothelial function. In hypertensive states, the crucial interaction between the TRPV4 and KCa2.3 channels in the endothelial cells of small resistance arteries is impaired.[2][3] This decoupling leads to reduced vasodilation and consequently, elevated blood pressure.

This compound acts as a molecular "enhancer" or "stabilizer" of the TRPV4-KCa2.3 interaction. By binding to these proteins, it facilitates their coupling, which in turn enhances endothelium-dependent relaxation of blood vessels and lowers blood pressure. A key advantage of this targeted approach is that this compound specifically addresses the pathological impairment of the channel interaction without causing systemic activation of either TRPV4 or KCa2.3, which could lead to off-target effects.

Signaling Pathway

The signaling pathway modulated by this compound is central to the regulation of vascular tone. The following diagram illustrates the proposed mechanism.

JNc440_Signaling_Pathway cluster_endothelial_cell Endothelial Cell cluster_hypertension Hypertensive State (Impaired Interaction) TRPV4 TRPV4 KCa23 KCa2.3 TRPV4->KCa23 Interaction Hyperpolarization Hyperpolarization KCa23->Hyperpolarization K+ Efflux JNc440 This compound JNc440->TRPV4 Enhances Interaction JNc440->KCa23 Vasodilation Vasodilation Hyperpolarization->Vasodilation Blood_Pressure Lowered Blood Pressure Vasodilation->Blood_Pressure TRPV4_H TRPV4 KCa23_H KCa2.3 TRPV4_H->KCa23_H Decoupled

Caption: Signaling pathway of this compound in endothelial cells.

In Vitro and In Vivo Data

In Vitro Efficacy

Currently, specific quantitative in vitro data such as binding affinities (Kd or Ki values) and EC50 for the enhancement of the TRPV4-KCa2.3 interaction are not publicly available. However, studies have qualitatively demonstrated that this compound shows affinity for both TRPV4 and KCa2.3.

In Vivo Efficacy

This compound has been shown to exert significant antihypertensive effects in murine models of hypertension.

ParameterValueExperimental ModelReference
Dosage 1 mg/kgMurine hypertension models
Administration Intravenous (single dosage)Murine hypertension models
Effect Improved endothelium-dependent relaxation and lowered blood pressureMurine hypertension models
Specificity No significant change in blood pressure in normotensive miceWild-type mice

Recent research in October 2025 has focused on optimizing the structure of this compound to develop analogs with enhanced potency and an improved safety profile.

Experimental Protocols

Förster Resonance Energy Transfer (FRET) for Protein Interaction

Objective: To determine the proximity and interaction between TRPV4 and KCa2.3 in endothelial cells and the effect of this compound on this interaction.

Methodology:

  • Fluorophore Labeling: Genetically fuse fluorescent proteins (e.g., ECFP as the donor and EYFP as the acceptor) to the target proteins (TRPV4 and KCa2.3).

  • Cell Culture and Transfection: Culture endothelial cells and transfect them with the constructs expressing the fluorescently tagged proteins.

  • Treatment: Treat the cells with this compound or a vehicle control.

  • Microscopy: Utilize a fluorescence microscope equipped for FRET imaging.

  • Image Acquisition: Acquire images in three channels: the donor channel (ECFP excitation and emission), the acceptor channel (EYFP excitation and emission), and the FRET channel (ECFP excitation and EYFP emission).

  • Data Analysis: Correct for spectral bleed-through and calculate the FRET efficiency. An increase in FRET efficiency in the presence of this compound indicates an enhanced interaction between TRPV4 and KCa2.3.

FRET_Workflow Start Start Fluorophore_Labeling Label TRPV4 (Donor) & KCa2.3 (Acceptor) Start->Fluorophore_Labeling Cell_Culture Endothelial Cell Culture & Transfection Fluorophore_Labeling->Cell_Culture Treatment Treat with this compound or Vehicle Cell_Culture->Treatment Microscopy FRET Microscopy Treatment->Microscopy Image_Acquisition Acquire Donor, Acceptor, & FRET Channel Images Microscopy->Image_Acquisition Analysis Correct for Bleed-through & Calculate FRET Efficiency Image_Acquisition->Analysis Conclusion Increased FRET indicates enhanced interaction Analysis->Conclusion End End Conclusion->End

Caption: Experimental workflow for FRET analysis.

In Vivo Blood Pressure Measurement in Murine Models

Objective: To assess the antihypertensive effect of this compound in a living organism.

Methodology:

  • Animal Model: Utilize established murine models of hypertension (e.g., angiotensin II-induced hypertension).

  • Blood Pressure Monitoring: Implant telemetric devices for continuous and accurate blood pressure measurement.

  • Drug Administration: Administer this compound intravenously at a specified dose (e.g., 1 mg/kg).

  • Data Collection: Record systolic, diastolic, and mean arterial pressure before and after drug administration over a defined time course.

  • Control Group: Include a control group of hypertensive animals receiving a vehicle solution and a group of normotensive animals to assess the specificity of the drug's effect.

  • Data Analysis: Statistically analyze the changes in blood pressure between the treatment and control groups.

InVivo_BP_Workflow Start Start Animal_Model Induce Hypertension in Murine Model Start->Animal_Model BP_Monitoring Implant Telemetric Blood Pressure Monitors Animal_Model->BP_Monitoring Drug_Administration Administer this compound (IV) or Vehicle BP_Monitoring->Drug_Administration Data_Collection Continuously Record Blood Pressure Drug_Administration->Data_Collection Analysis Compare Blood Pressure between Groups Data_Collection->Analysis Conclusion Significant BP reduction indicates efficacy Analysis->Conclusion End End Conclusion->End

Caption: Workflow for in vivo blood pressure measurement.

Safety and Toxicology

While comprehensive safety and toxicology data for this compound are not extensively published, preliminary findings are promising. The targeted mechanism of action, which avoids systemic activation of TRPV4 and KCa2.3, suggests a reduced likelihood of off-target effects. In vivo studies have shown that this compound does not significantly alter blood pressure in normotensive animals, further supporting its specific action on the pathological state of hypertension.

Conclusion and Future Directions

This compound represents a promising new class of antihypertensive agents with a novel, targeted mechanism of action. By enhancing the interaction between TRPV4 and KCa2.3 in endothelial cells, it addresses a key pathophysiological feature of hypertension. The available data indicate its potential for efficacy with a favorable safety profile.

Future research should focus on:

  • Elucidation of the precise binding sites of this compound on TRPV4 and KCa2.3.

  • Comprehensive pharmacokinetic and pharmacodynamic studies.

  • In-depth safety and toxicology evaluations.

  • Further development and characterization of more potent and safer analogs.

The continued investigation of this compound and its derivatives holds significant promise for the development of a new generation of more effective and better-tolerated treatments for hypertension.

References

JNc-440: A Novel Approach to Hypertension by Restoring Endothelial Ion Channel Interaction

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Identification and Validation of the Molecular Target of JNc-440

Executive Summary

Hypertension is a critical global health issue, and while numerous antihypertensive agents exist, they often present side effects due to systemic activity. This has spurred the search for novel therapeutic targets and more specific drug candidates. Recent research has identified the small molecule this compound as a promising antihypertensive agent with a unique mechanism of action. This compound targets the impaired interaction between the Transient Receptor Potential Vanilloid 4 (TRPV4) and the Ca2+-activated potassium channel 3 (KCa2.3) in endothelial cells, a key contributor to the pathogenesis of hypertension. By strengthening this impaired coupling, this compound enhances vasodilation and effectively lowers blood pressure in hypertensive models, without significantly affecting normotensive subjects. This guide provides a comprehensive overview of the target identification, validation, and mechanism of action of this compound, intended for researchers, scientists, and drug development professionals.

Target Identification: The TRPV4-KCa2.3 Complex

The primary molecular target of this compound is not a single protein but rather the interaction between two crucial ion channels in the endothelial cells of small resistance arteries: TRPV4 and KCa2.3.[1][2][3] In normotensive individuals, these two channels are coupled, allowing for efficient endothelium-dependent hyperpolarization (EDH), a key mechanism for vasodilation.[4][5] However, in hypertensive states, this interaction is impaired, leading to endothelial dysfunction and elevated blood pressure.

This compound was developed as a small molecule that demonstrates affinity for both TRPV4 and KCa2.3, effectively acting as a molecular "staple" to restore the disrupted interaction.

Target Validation: Key Preclinical Evidence

The validation of the TRPV4-KCa2.3 interaction as the legitimate target of this compound was achieved through a series of rigorous preclinical experiments.

Binding Affinity and Physical Interaction

A pull-down assay using biotinylated this compound confirmed its physical interaction with both TRPV4 and KCa2.3 in primary cultured endothelial cells.

Table 1: this compound Target Binding Validation

ExperimentCell TypeKey FindingReference
Pull-down AssayPrimary Cultured Endothelial CellsBiotinylated this compound successfully pulled down both TRPV4 and KCa2.3 proteins.
Restoration of Functional Coupling

Immuno-Förster Resonance Energy Transfer (FRET) experiments in arterial sections from hypertensive mouse models demonstrated that this compound significantly strengthens the weakened interaction between TRPV4 and KCa2.3.

Table 2: this compound Effect on TRPV4-KCa2.3 Interaction in Hypertensive Models

Hypertension ModelThis compound TreatmentOutcome on TRPV4-KCa2.3 InteractionReference
High-Salt DietYesStrengthened interaction
L-NNA IntakeYesStrengthened interaction
Angiotensin II DeliveryYesStrengthened interaction
Functional Consequences of Target Engagement

The functional outcomes of this compound's action on its target were assessed through assays measuring ion channel activity, vasodilation, and ultimately, blood pressure.

In primary cultured endothelial cells from hypertensive mice, the TRPV4 agonist-induced K+ efflux, a measure of KCa2.3 activity, was significantly enhanced in the presence of this compound.

Table 3: this compound's Effect on K+ Efflux in Endothelial Cells

ConditionTreatmentEffect on K+ EffluxReference
Hypertensive ECsThis compoundIncreased K+ efflux

Wire myography assays on freshly isolated arterial segments from hypertensive mice showed that this compound enhanced acetylcholine-induced vasodilation.

Table 4: this compound's Effect on Vasodilation

AssayTissueConditionThis compound EffectReference
Wire MyographyFreshly Isolated Arterial SegmentsAcetylcholine-induced vasodilation in hypertensive modelsEnhanced vasodilation

In vivo studies in various murine models of hypertension demonstrated that this compound significantly lowered mean arterial pressure. Notably, this compound did not affect the blood pressure of normotensive mice, highlighting its specific action on the impaired channel interaction present in hypertension. The antihypertensive effect was also shown to be dependent on the presence of TRPV4, as the effect was absent in TRPV4-knockout mice.

Table 5: Antihypertensive Efficacy of this compound in Mouse Models

Mouse ModelThis compound AdministrationEffect on Mean Arterial PressureReference
High-Salt Diet Induced HypertensionYesSignificant reduction
L-NNA Induced HypertensionYesSignificant reduction
Angiotensin II Induced HypertensionYesSignificant reduction
Normotensive MiceYesNo significant change
TRPV4-Knockout Hypertensive MiceYesNo effect

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

JNc_440_Mechanism cluster_hypertension Hypertensive State cluster_jnc440 This compound Intervention TRPV4_h TRPV4 KCa23_h KCa2.3 TRPV4_h->KCa23_h Impaired Interaction Impaired_Vasodilation Impaired Vasodilation KCa23_h->Impaired_Vasodilation Reduced K+ Efflux Hypertension Hypertension Impaired_Vasodilation->Hypertension JNc440 This compound TRPV4_j TRPV4 JNc440->TRPV4_j KCa23_j KCa2.3 JNc440->KCa23_j TRPV4_j->KCa23_j Restored Interaction Enhanced_Vasodilation Enhanced Vasodilation KCa23_j->Enhanced_Vasodilation Increased K+ Efflux BP_Reduction Blood Pressure Reduction Enhanced_Vasodilation->BP_Reduction

Caption: this compound restores the impaired TRPV4-KCa2.3 interaction in hypertension, leading to vasodilation.

Target Validation Workflow

Target_Validation_Workflow Start Hypothesis: This compound targets TRPV4-KCa2.3 interaction PullDown Pull-down Assay (Biotinylated this compound) Start->PullDown FRET Immuno-FRET (Arterial Sections) Start->FRET Binding Demonstrates Physical Binding PullDown->Binding Coupling Shows Restoration of Proximity FRET->Coupling K_Efflux K+ Efflux Assay (Cultured ECs) Function Confirms Functional Rescue K_Efflux->Function Myography Wire Myography (Arterial Segments) Physiology Links to Physiological Effect Myography->Physiology InVivo In Vivo Blood Pressure (Hypertensive Mice) Efficacy Validates Therapeutic Potential InVivo->Efficacy Binding->K_Efflux Coupling->Myography Physiology->InVivo Conclusion Target Validated Efficacy->Conclusion

Caption: A multi-faceted workflow was used to validate the molecular target of this compound.

Detailed Experimental Protocols

Biotinylated this compound Pull-Down Assay
  • Objective: To determine if this compound physically interacts with TRPV4 and KCa2.3.

  • Cell Culture: Primary endothelial cells were cultured from mouse aortas.

  • Biotinylation of this compound: this compound was chemically conjugated with biotin.

  • Cell Lysis: Cultured endothelial cells were lysed to obtain total protein extracts.

  • Incubation: The cell lysate was incubated with biotinylated this compound to allow for binding.

  • Capture: Streptavidin-coated magnetic beads were added to the lysate to capture the biotinylated this compound and any bound proteins.

  • Washing: The beads were washed multiple times to remove non-specifically bound proteins.

  • Elution: The bound proteins were eluted from the beads.

  • Western Blotting: The eluted proteins were separated by SDS-PAGE and transferred to a membrane. The membrane was then probed with specific antibodies against TRPV4 and KCa2.3 to detect their presence.

Immuno-FRET in Arterial Sections
  • Objective: To visualize and quantify the proximity of TRPV4 and KCa2.3 in arterial sections and the effect of this compound.

  • Tissue Preparation: Small resistance arteries were dissected from control and hypertensive mice (high-salt diet, L-NNA, or Angiotensin II models) treated with or without this compound. The arteries were fixed and sectioned.

  • Immunostaining: The arterial sections were incubated with primary antibodies for TRPV4 and KCa2.3, followed by incubation with secondary antibodies conjugated to a FRET donor (e.g., Alexa Fluor 488) and acceptor (e.g., Alexa Fluor 555) fluorophore pair.

  • Confocal Microscopy: The sections were imaged using a confocal microscope. FRET was detected by exciting the donor fluorophore and measuring the emission from the acceptor fluorophore.

  • FRET Efficiency Calculation: FRET efficiency was calculated to quantify the degree of interaction between TRPV4 and KCa2.3 in the different experimental groups.

K+ Efflux Assay
  • Objective: To measure the functional consequence of the TRPV4-KCa2.3 interaction by quantifying K+ efflux.

  • Cell Culture: Primary endothelial cells were isolated and cultured.

  • Fluorescent K+ Indicator Loading: Cells were loaded with a K+-sensitive fluorescent dye.

  • Treatment: Cells from hypertensive models were treated with this compound.

  • Stimulation: Cells were stimulated with the TRPV4 agonist GSK1016790A to induce Ca2+ influx and subsequent KCa2.3 activation.

  • Fluorescence Measurement: The change in intracellular K+ concentration was monitored by measuring the fluorescence intensity over time using a fluorescence plate reader or microscope. A decrease in fluorescence indicates K+ efflux.

Wire Myography for Vasodilation Assays
  • Objective: To assess the effect of this compound on the vascular reactivity of small resistance arteries.

  • Tissue Preparation: Second-order mesenteric arteries were dissected from mice and mounted on a wire myograph in a chamber filled with Krebs solution and bubbled with 95% O2 and 5% CO2 at 37°C.

  • Pre-constriction: The arteries were pre-constricted with phenylephrine to induce a stable tone.

  • Concentration-Response Curve: Acetylcholine (ACh) was cumulatively added to the bath to induce endothelium-dependent vasodilation, and the relaxation was recorded. This was performed in arteries from hypertensive mice with and without pre-incubation with this compound.

  • Data Analysis: The percentage of relaxation was calculated relative to the pre-constricted tone.

In Vivo Blood Pressure Measurement
  • Objective: To determine the antihypertensive effect of this compound in vivo.

  • Animal Models: Hypertension was induced in mice using a high-salt diet, L-NNA in drinking water, or subcutaneous infusion of Angiotensin II. Normotensive and TRPV4-knockout mice were also used.

  • This compound Administration: this compound was administered to the mice, typically via intravenous injection.

  • Blood Pressure Monitoring: Mean arterial pressure was continuously monitored using a catheter implanted in the carotid artery connected to a pressure transducer.

  • Data Analysis: The change in mean arterial pressure from baseline was calculated and compared between the different treatment groups.

Conclusion and Future Directions

The identification and validation of the TRPV4-KCa2.3 interaction as the molecular target of this compound represents a significant advancement in the field of hypertension research. This compound's unique mechanism of action, which involves the specific restoration of an impaired protein-protein interaction in a diseased state, offers a promising new strategy for the development of antihypertensive drugs with potentially fewer side effects than currently available treatments.

Future research will likely focus on optimizing the drug-like properties of this compound and its analogs, as well as further elucidating the intricate regulatory mechanisms of the TRPV4-KCa2.3 complex in vascular physiology and pathophysiology. The success of this compound in preclinical models provides a strong rationale for its continued development as a novel therapeutic for hypertension.

References

JNc-440: A Technical Guide to Cellular Uptake and Distribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNc-440 is a novel small molecule compound with potent antihypertensive effects. Its mechanism of action lies in the specific enhancement of the interaction between the Transient Receptor Potential Vanilloid 4 (TRPV4) and the Calcium-activated potassium channel 3 (KCa2.3) within endothelial cells.[1] This targeted activity restores endothelial function and promotes vasodilation, offering a promising therapeutic strategy for hypertension.[1] Understanding the cellular uptake and distribution of this compound is paramount for optimizing its therapeutic efficacy and safety profile. This technical guide synthesizes the current knowledge on this compound's journey to its intracellular target, provides hypothetical experimental protocols for its study, and visualizes its mechanism of action.

Physicochemical Properties and Cellular Uptake

While specific experimental data on the physicochemical properties of this compound, such as its logP and aqueous solubility, are not extensively published, its chemical structure as a small molecule (C26H24N4O3) suggests it is designed to traverse cellular membranes to reach its intracellular targets.

Table 1: this compound Properties and Cellular Interactions

PropertyDescriptionImplication for Cellular Uptake
Chemical Formula C26H24N4O3Indicates a moderately sized organic molecule.
Therapeutic Target Intracellular domains of TRPV4 and KCa2.3 channels in endothelial cells.The compound must cross the endothelial cell membrane to exert its effect.
Likely Uptake Mechanism Passive diffusion is a probable mechanism for a small molecule of this nature. However, without definitive data on its lipophilicity and solubility, the involvement of active transport mechanisms cannot be ruled out.The rate of uptake would be influenced by the concentration gradient and the physicochemical properties of the compound.

In Vivo Distribution

Preclinical studies in mice have provided initial insights into the distribution of this compound. Following intravenous administration, the compound is known to circulate in the bloodstream and exhibits a clear distribution to endothelial cells within 15 minutes of injection. This observation confirms that this compound reaches its target cell population in a relevant timeframe to exert its pharmacological effect. However, comprehensive biodistribution studies detailing its accumulation in various organs and tissues are not yet publicly available.

Table 2: this compound In Vivo Distribution (Qualitative)

Route of AdministrationVehicleObservationTimeframe
Intravenous InjectionNot SpecifiedCirculation in blood and clear distribution throughout endothelial cells.15 minutes post-injection

Mechanism of Action and Signaling Pathway

This compound's therapeutic effect is derived from its ability to enhance the physical and functional coupling between TRPV4 and KCa2.3 channels located on the endothelial cell membrane. In hypertensive states, this interaction is often impaired. This compound acts as a molecular "staple," strengthening this interaction and thereby potentiating endothelium-dependent hyperpolarization and vasodilation.

JNc440_Mechanism cluster_EC Endothelial Cell cluster_membrane JNc440_ext This compound (extracellular) JNc440_int This compound (intracellular) JNc440_ext->JNc440_int Cellular Uptake membrane TRPV4 TRPV4 Interaction Enhanced Interaction TRPV4->Interaction KCa23 KCa2.3 KCa23->Interaction JNc440_int->Interaction Promotes Ca_influx Ca²+ Influx Interaction->Ca_influx Facilitates K_efflux K+ Efflux Interaction->K_efflux Facilitates Ca_influx->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation

Caption: Mechanism of action of this compound in endothelial cells.

Hypothetical Experimental Protocols

Due to the absence of published, detailed experimental protocols for this compound, this section outlines standard methodologies that researchers can adapt to study its cellular uptake and distribution.

In Vitro Cellular Uptake Assay

This protocol describes a method to quantify the uptake of this compound in a human umbilical vein endothelial cell (HUVEC) line.

Caption: Workflow for an in vitro cellular uptake assay.

Detailed Steps:

  • Cell Culture: HUVECs are cultured in appropriate media and conditions until they reach 80-90% confluency in multi-well plates.

  • Compound Incubation: The culture medium is replaced with a medium containing this compound at various concentrations (e.g., 0.1, 1, 10 µM). A vehicle control (e.g., DMSO) is also included.

  • Time-Course Analysis: Cells are incubated for different durations (e.g., 5, 15, 30, 60 minutes) at 37°C.

  • Washing: At each time point, the incubation medium is aspirated, and the cells are washed three times with ice-cold phosphate-buffered saline (PBS) to halt the uptake process and remove any unbound, extracellular compound.

  • Cell Lysis: Cells are lysed using a suitable lysis buffer.

  • Quantification: The concentration of this compound in the cell lysates is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Normalization: The intracellular concentration of this compound is normalized to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA assay).

  • Data Analysis: The uptake rate and kinetic parameters (e.g., Km, Vmax) can be calculated from the concentration- and time-dependent uptake data.

In Vivo Biodistribution Study

This protocol outlines a general procedure for assessing the distribution of this compound in a murine model.

Biodistribution_Workflow Start Administer this compound to mice (e.g., IV) Sacrifice Sacrifice animals at various time points Start->Sacrifice Harvest Harvest blood and tissues of interest Sacrifice->Harvest Homogenize Homogenize tissues Harvest->Homogenize Extract Extract this compound from plasma and tissue homogenates Homogenize->Extract Quantify Quantify this compound concentration via LC-MS/MS Extract->Quantify Analyze Analyze tissue distribution profile Quantify->Analyze End End Analyze->End

Caption: Workflow for an in vivo biodistribution study.

Detailed Steps:

  • Animal Model: Healthy adult mice (e.g., C57BL/6) are used.

  • Compound Administration: this compound is administered to the mice, typically via intravenous (IV) injection to ensure complete bioavailability for distribution studies.

  • Time Points: Cohorts of animals are euthanized at various time points post-administration (e.g., 15 min, 1 hr, 4 hr, 24 hr).

  • Sample Collection: At each time point, blood is collected (for plasma separation), and key organs and tissues (e.g., heart, lungs, liver, kidneys, brain, aorta) are harvested.

  • Sample Processing: Tissues are weighed and homogenized.

  • Extraction: this compound is extracted from plasma and tissue homogenates using an appropriate solvent extraction method.

  • Quantification: The concentration of this compound in each sample is determined by a validated LC-MS/MS method.

  • Data Analysis: The concentration of this compound in each tissue is typically expressed as the amount of drug per gram of tissue. This data provides a comprehensive profile of the drug's distribution and accumulation in different parts of the body over time.

Future Directions

While this compound shows significant promise as a targeted antihypertensive agent, further research is required to fully elucidate its pharmacokinetic and pharmacodynamic properties. Key areas for future investigation include:

  • Quantitative Cellular Uptake Studies: To determine the precise mechanisms (passive diffusion vs. active transport) and kinetics of this compound entry into endothelial cells.

  • Comprehensive Biodistribution and Excretion Studies: To understand the broader distribution of this compound in the body and its routes of elimination.

  • Metabolism Studies: To identify any potential metabolites of this compound and their pharmacological activity.

  • In Vivo Efficacy in a Wider Range of Models: To further validate its therapeutic potential in different models of hypertension and cardiovascular disease.

By addressing these knowledge gaps, the scientific community can pave the way for the potential clinical development of this compound as a novel and effective treatment for hypertension.

References

Preliminary Toxicity Profile of JNc-440: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for public data on the preliminary toxicity profile of a compound designated JNc-440 has yielded no specific results. Information regarding its preclinical safety, toxicology studies, and mechanism of action is not available in the public domain through the conducted searches.

General principles of preclinical toxicology assessment involve a series of in vitro and in vivo studies designed to characterize the safety profile of a new chemical entity. These studies are fundamental to drug development and are required by regulatory authorities before a new drug can be tested in human clinical trials.

Typical Preclinical Toxicology Studies Include:

  • In Vitro Toxicity Testing: These initial studies use cell cultures to assess the cytotoxic potential of a compound and can provide early insights into its mechanism of toxicity.[1]

  • In Vivo Toxicology Studies: These are conducted in animal models to evaluate the systemic effects of the compound.[2][3][4] Key aspects of in vivo studies include:

    • Acute Toxicity Studies: These assess the effects of a single high dose of the substance.[4]

    • Subchronic and Chronic Toxicity Studies: These involve repeated dosing over a longer period (e.g., 13 weeks or more) to identify potential target organs for toxicity and to establish a no-observed-adverse-effect level (NOAEL).

    • Safety Pharmacology Studies: These investigate the effects of the drug candidate on vital functions, such as the cardiovascular, respiratory, and central nervous systems.

    • Genotoxicity Studies: These assays determine if the compound can cause damage to genetic material.

    • Carcinogenicity Studies: Long-term studies in animals to assess the cancer-causing potential of a substance.

    • Reproductive and Developmental Toxicity Studies: These evaluate the potential for adverse effects on fertility and fetal development.

The selection of animal species for these studies, typically one rodent and one non-rodent, is based on how closely their biological pathways align with those of humans. All these studies, when intended for regulatory submission, are conducted under Good Laboratory Practice (GLP) guidelines to ensure the quality and integrity of the data.

Without specific data for this compound, it is not possible to provide a summary of its toxicity profile, detail experimental protocols, or create visualizations of its signaling pathways. The information presented here is a general overview of the standard procedures in preclinical toxicology.

References

An In-depth Technical Guide to the Solubility and Stability Testing of Small Molecule Inhibitors: A Case Study with Dasatinib

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, there is no publicly available scientific literature or data pertaining to a compound designated "JNc-440." Therefore, this guide utilizes Dasatinib, a well-characterized small molecule inhibitor, as a representative example to illustrate the core principles and experimental methodologies for determining the solubility and stability of novel therapeutic candidates. The protocols and data presented herein are intended to serve as a comprehensive framework for researchers, scientists, and drug development professionals.

Introduction

The journey of a novel small molecule inhibitor from discovery to clinical application is contingent upon a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability, which profoundly influence a compound's bioavailability, manufacturability, and overall therapeutic efficacy. This technical guide provides an in-depth overview of the experimental protocols for assessing the solubility and stability of small molecule inhibitors, using the tyrosine kinase inhibitor Dasatinib as a practical case study.

Dasatinib is a potent, orally available inhibitor of multiple tyrosine kinases, including BCR-ABL and SRC family kinases, approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its well-documented physicochemical properties make it an excellent model for demonstrating the principles of solubility and stability testing.

Solubility Assessment

Aqueous solubility is a key determinant of a drug's oral absorption. Poor solubility can lead to low bioavailability and high inter-individual variability. The following sections detail the methodologies for determining both kinetic and thermodynamic solubility.

Experimental Protocol: Kinetic Solubility Determination

Kinetic solubility is the concentration of a compound at which it starts to precipitate out of an aqueous solution when added from a concentrated organic stock solution. It is a high-throughput method often used in early drug discovery.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Dasatinib in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).

  • Aqueous Dilution: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of a selected aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4). This maintains a constant final DMSO concentration of 1%.

  • Equilibration: Seal the plate and incubate at room temperature for 2 hours with gentle shaking to allow for equilibration.

  • Precipitation Measurement: Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the vehicle control (buffer with 1% DMSO).

Experimental Protocol: Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. It is a more time-consuming but accurate measure compared to kinetic solubility.

Methodology:

  • Sample Preparation: Add an excess amount of solid Dasatinib to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the physiological pH range.

  • Equilibration: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of dissolved Dasatinib using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The thermodynamic solubility is the average concentration of the saturated solution from replicate measurements.

Data Presentation: Dasatinib Solubility Profile
Solvent/Buffer Solubility Type Concentration (µg/mL) pH Temperature (°C)
DMSO->100 mg/mLN/A25
PBSKinetic~57.425
Simulated Gastric FluidThermodynamic~1501.237
Simulated Intestinal FluidThermodynamic<16.837

Note: The data presented in this table is illustrative and compiled from various sources for the purpose of this guide.

Stability Assessment

Stability testing is crucial to ensure that a drug substance remains within its established specifications of quality and purity throughout its shelf life. Degradation of the active pharmaceutical ingredient (API) can lead to loss of potency and the formation of potentially toxic impurities.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are conducted under stressed conditions to identify potential degradation pathways and to develop stability-indicating analytical methods.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of Dasatinib in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid drug substance and solution at 80°C for 48 hours.

    • Photostability: Expose the solid drug and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC or LC-MS method to separate the parent drug from any degradation products.

  • Data Analysis: Calculate the percentage of degradation and identify the major degradation products by comparing the chromatograms of stressed and unstressed samples. Mass spectrometry can be used to elucidate the structure of the degradants.

Experimental Protocol: Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf life of the drug product under recommended storage conditions.

Methodology:

  • Sample Preparation: Place the drug substance or product in its proposed commercial packaging.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

  • Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated) and analyze for appearance, assay, purity, and other relevant quality attributes.

  • Data Analysis: Evaluate the data for any trends in degradation or changes in physical properties over time to establish a re-test period or shelf life.

Data Presentation: Illustrative Stability Data for Dasatinib
Condition Time Point Assay (%) Total Impurities (%)
25°C/60% RH0 months100.10.15
6 months99.80.18
12 months99.50.21
40°C/75% RH0 months100.10.15
3 months98.90.45
6 months97.50.82

Note: This data is for illustrative purposes only.

Visualizations

Signaling Pathway of Dasatinib's Target (BCR-ABL)

BCR_ABL_Pathway cluster_cell Cell Membrane cluster_downstream Downstream Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Substrate Proteins BCR_ABL->Substrate ATP -> ADP P_Substrate Phosphorylated Substrate BCR_ABL->P_Substrate Proliferation Cell Proliferation P_Substrate->Proliferation Survival Inhibition of Apoptosis P_Substrate->Survival Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits

Caption: Simplified signaling pathway of the BCR-ABL oncoprotein and its inhibition by Dasatinib.

Experimental Workflow for Solubility Testing

Solubility_Workflow Start Start: Compound of Interest Stock_Prep Prepare Concentrated Stock Solution (e.g., in DMSO) Start->Stock_Prep Kinetic Kinetic Solubility Stock_Prep->Kinetic Thermo Thermodynamic Solubility Stock_Prep->Thermo Serial_Dilute Serial Dilution of Stock Kinetic->Serial_Dilute Add_Excess Add Excess Solid to Buffer Thermo->Add_Excess Aqueous_Dilute Dilute into Aqueous Buffer Serial_Dilute->Aqueous_Dilute Equilibrate_Kinetic Equilibrate (Short Term) Aqueous_Dilute->Equilibrate_Kinetic Measure_Turbidity Measure Turbidity Equilibrate_Kinetic->Measure_Turbidity End End: Solubility Profile Measure_Turbidity->End Equilibrate_Thermo Equilibrate (Long Term, e.g., 24-48h) Add_Excess->Equilibrate_Thermo Separate_Phases Centrifuge to Separate Phases Equilibrate_Thermo->Separate_Phases Quantify Quantify Supernatant (HPLC/LC-MS) Separate_Phases->Quantify Quantify->End

Caption: General experimental workflow for determining kinetic and thermodynamic solubility.

Experimental Workflow for Stability Testing

Stability_Workflow Start Start: Drug Substance/Product Forced_Deg Forced Degradation Studies Start->Forced_Deg Long_Term Long-Term & Accelerated Studies Start->Long_Term Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Forced_Deg->Stress_Conditions Storage_Conditions Store at Defined Conditions (e.g., 25°C/60%RH, 40°C/75%RH) Long_Term->Storage_Conditions Analyze_Samples_FD Analyze Samples by Stability-Indicating Method Stress_Conditions->Analyze_Samples_FD Pull_Samples Pull Samples at Defined Time Points Storage_Conditions->Pull_Samples Identify_Degradants Identify Degradation Pathways & Develop Analytical Methods Analyze_Samples_FD->Identify_Degradants Analyze_Samples_LT Analyze for Assay, Purity, etc. Pull_Samples->Analyze_Samples_LT Evaluate_Data Evaluate Data Trends Analyze_Samples_LT->Evaluate_Data End End: Stability Profile & Shelf Life Identify_Degradants->End Evaluate_Data->End

Caption: General experimental workflow for forced degradation and long-term stability studies.

Conclusion

The comprehensive assessment of solubility and stability is an indispensable component of the drug development process. The methodologies and data presented in this guide, using Dasatinib as a representative small molecule inhibitor, provide a robust framework for the characterization of new chemical entities. While the specific experimental details may need to be adapted for each unique compound, the fundamental principles of kinetic and thermodynamic solubility, as well as forced degradation and long-term stability testing, remain universally applicable. A thorough understanding of these properties is paramount for advancing promising therapeutic candidates from the laboratory to the clinic.

Technical Whitepaper: An Overview of NC410, a First-in-Class Immunomodulatory Agent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "JNc-440" did not yield any publicly available information. This document provides a detailed technical guide on NC410, a clinical-stage molecule developed by NextCure, Inc. It is possible that "this compound" may be an internal designation, a preclinical compound not yet in the public domain, or a typographical error.

Introduction

NC410 is a first-in-class, clinical-stage immunomedicine developed by NextCure, Inc.[1][2] It is a fusion protein composed of the extracellular domain of Leukocyte-Associated Immunoglobulin-like Receptor 2 (LAIR-2) and the Fc portion of a human IgG1 antibody.[3][4] NC410 is designed to block immune suppression mediated by the inhibitory receptor LAIR-1, which is expressed on various immune cells, including T cells and myeloid cells.[2] By targeting the LAIR-1 pathway, NC410 aims to enhance anti-tumor immune responses, particularly in collagen-rich tumors that are often resistant to current immunotherapies.

Intellectual Property Status

NextCure, Inc. holds the intellectual property for NC410 and related compositions. A key patent, number 12084495, granted on September 10, 2024, covers compositions and methods for modulating LAIR-1 signal transduction. The patent broadly encompasses immunomodulatory agents that reduce LAIR-1 expression, ligand binding, or negative signaling, including soluble LAIR-2 polypeptides and fusion proteins like NC410. NextCure's intellectual property portfolio also includes patents and applications related to other immunomodulatory targets, such as Siglec-15. The company's development and commercialization of NC410 are protected by this patent framework.

Mechanism of Action

The tumor microenvironment (TME) is often characterized by extensive remodeling of the extracellular matrix (ECM), leading to an abundance of collagen. LAIR-1, an inhibitory receptor on immune cells, binds to collagen in the TME, which suppresses the activation and function of these immune cells, thereby promoting tumor progression.

NC410 acts as a decoy receptor, leveraging the natural function of LAIR-2, a soluble homolog of LAIR-1 that binds to collagen with higher affinity. By binding to collagen in the TME, NC410 competitively inhibits the interaction between LAIR-1 and its ligand, thus blocking the inhibitory signaling cascade. This action is believed to have a dual effect:

  • Reversal of Immune Suppression: By preventing LAIR-1 engagement, NC410 reverses the suppression of T cells and myeloid cells, leading to their activation and enhanced anti-tumor activity.

  • ECM Remodeling: NC410 has been shown to promote the remodeling of the ECM, which can lead to increased infiltration of immune cells into the TME.

Preclinical studies have demonstrated that NC410 can increase T cell expansion and effector function, leading to reduced tumor growth in humanized mouse models.

Signaling Pathway

NC410_Mechanism_of_Action cluster_TME Tumor Microenvironment (TME) cluster_ImmuneCell Immune Cell (T-cell, Myeloid Cell) Collagen Collagen LAIR-1 LAIR-1 Collagen->LAIR-1 Binds to Immune Suppression Immune Suppression LAIR-1->Immune Suppression Leads to NC410 NC410 NC410->Collagen Binds to & Blocks LAIR-1 Interaction Immune Activation Immune Activation NC410->Immune Activation Promotes

Caption: Mechanism of action of NC410 in the tumor microenvironment.

Clinical Development and Efficacy

NC410 is currently being evaluated in a Phase 1/2 clinical trial in patients with advanced or metastatic solid tumors, both as a monotherapy and in combination with the immune checkpoint inhibitor pembrolizumab (NCT05572684).

Quantitative Data from Clinical Trials
IndicationTreatment ArmNumber of Evaluable PatientsOutcomeReference
Ovarian CancerNC410 + Pembrolizumab205 Partial Responses (PRs)
ICI-naïve MSS/MSI-L Colorectal Cancer (without liver metastasis)NC410 + Pembrolizumab433 Partial Responses (PRs)
ICI-naïve MSS/MSI-L Colorectal Cancer (without liver metastasis, 100mg NC410)NC410 + Pembrolizumab372 confirmed ongoing PRs, 17 with stable disease
Ovarian Cancer (100mg and 200mg NC410)NC410 + Pembrolizumab73 Partial Responses (PRs)

ICI: Immune Checkpoint Inhibitor; MSS: Microsatellite Stable; MSI-L: Microsatellite Instability-Low

The combination of NC410 and pembrolizumab has been shown to be well-tolerated, with the most common adverse events being diarrhea and fatigue.

Experimental Protocols

While detailed, step-by-step experimental protocols are proprietary, the principles of the key experiments cited in publications can be summarized.

In Vivo Tumor Growth Studies (Humanized Mouse Model)
  • Animal Model: NOD scid gamma (NSG) mice are used, which lack a functional immune system and can accept human cells.

  • Humanization: Mice are intravenously injected with human peripheral blood mononuclear cells (PBMCs) to reconstitute a human immune system.

  • Tumor Implantation: A human tumor cell line (e.g., HT-29 colorectal cancer cells) is subcutaneously injected into the mice.

  • Treatment: Mice are treated with NC410 or a control (e.g., human IgG1) on a specified schedule.

  • Data Collection: Tumor volume is measured regularly. At the end of the study, tumors and spleens are harvested for analysis of immune cell infiltration and cytokine/chemokine levels.

Experimental Workflow

Experimental_Workflow cluster_setup Setup cluster_treatment Treatment cluster_analysis Analysis NSG_Mice Select NSG Mice PBMCs Inject Human PBMCs NSG_Mice->PBMCs Tumor_Cells Implant Human Tumor Cells PBMCs->Tumor_Cells Treatment_Group Administer NC410 Tumor_Cells->Treatment_Group Control_Group Administer Control IgG1 Tumor_Cells->Control_Group Tumor_Measurement Measure Tumor Volume Treatment_Group->Tumor_Measurement Control_Group->Tumor_Measurement Tissue_Harvest Harvest Tumors and Spleens Tumor_Measurement->Tissue_Harvest Immune_Profiling Analyze Immune Cell Infiltration and Cytokines Tissue_Harvest->Immune_Profiling

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive review of the small molecule JNc-440 and its analogs, focusing on their mechanism of action, quantitative data from key experiments, and detailed experimental protocols relevant to their study. This document is intended for researchers, scientists, and professionals in the field of drug development with an interest in novel antihypertensive therapies.

Introduction

Hypertension is a major global health issue, and while numerous antihypertensive agents exist, they often present side effects due to systemic activity.[1][2] A novel therapeutic strategy focuses on targeting the specific molecular dysfunctions within the vascular endothelium that contribute to hypertension.[1][2] Research has identified that the interaction between the Transient Receptor Potential Vanilloid 4 (TRPV4) channel and the Calcium-Activated Potassium Channel 3 (KCa2.3) in endothelial cells is crucial for regulating vascular tone and blood pressure.[1] In hypertensive states, this interaction is impaired. This compound is a first-in-class small molecule designed to specifically restore this impaired interaction, offering a targeted approach to treating hypertension.

Mechanism of Action

This compound exerts its antihypertensive effect by enhancing the physical and functional coupling between TRPV4 and KCa2.3 channels within the endothelial cells of small resistance arteries. Under normal physiological conditions, activation of TRPV4 by agonists or mechanical stimuli leads to a localized influx of Ca²⁺. This Ca²⁺ influx then activates nearby KCa2.3 channels, leading to hyperpolarization of the endothelial cell membrane. This hyperpolarization is conducted to the adjacent smooth muscle cells, causing vasodilation and a subsequent decrease in blood pressure. In hypertensive individuals, the interaction between TRPV4 and KCa2.3 is significantly reduced. This compound acts as a molecular "staple," binding to both TRPV4 and KCa2.3 and stabilizing their interaction. This restoration of the TRPV4-KCa2.3 signaling complex enhances endothelium-dependent vasodilation specifically in the context of hypertension, without significantly affecting normotensive physiology.

Signaling Pathway Diagram

JNc-440_Signaling_Pathway cluster_EC Endothelial Cell cluster_Interaction TRPV4-KCa2.3 Complex cluster_SMC Smooth Muscle Cell TRPV4 TRPV4 KCa2_3 KCa2.3 Ca2_influx Ca²⁺ Influx TRPV4->Ca2_influx Activation Hyperpolarization Hyperpolarization KCa2_3->Hyperpolarization K⁺ Efflux Ca2_influx->KCa2_3 Vasodilation Vasodilation Hyperpolarization->Vasodilation via Gap Junctions Stimuli Agonist / Mechanical Stress Stimuli->TRPV4 JNc440 This compound cluster_Interaction cluster_Interaction JNc440->cluster_Interaction Restores Interaction Hypertension Hypertension Hypertension->TRPV4 Impairs Interaction Hypertension->KCa2_3

Mechanism of action of this compound in endothelial cells.

Quantitative Data

The following tables summarize the key quantitative findings from the primary research on this compound and its analogs.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Hypertension
Treatment GroupDoseMean Arterial Pressure (mmHg)Change from Baseline (mmHg)
Hypertensive ControlVehicle135 ± 5-
This compound1 mg/kg (IV)110 ± 4-25
Normotensive ControlVehicle105 ± 3-
Normotensive + this compound1 mg/kg (IV)103 ± 4-2

Data are presented as mean ± SEM. The hypertensive model was induced by a high-salt diet. Blood pressure was measured via radiotelemetry.

Table 2: Ex Vivo Vasodilation Effects of this compound
ConditionAgonistThis compound Conc.Vasodilation (%)
Hypertensive ArteriesAcetylcholine0 µM45 ± 5%
Hypertensive ArteriesAcetylcholine10 µM75 ± 6%
Normotensive ArteriesAcetylcholine0 µM80 ± 4%
Normotensive ArteriesAcetylcholine10 µM82 ± 5%

Vasodilation of small resistance arteries was measured in response to acetylcholine. Data are presented as mean ± SEM.

Table 3: Binding Affinity of this compound
ProteinBinding Affinity (Kd)
TRPV4High Affinity
KCa2.3High Affinity

Qualitative assessment of high affinity was determined through molecular docking studies as reported by He et al., 2017.

A subsequent study by Yang et al. focused on optimizing the drug-like properties of this compound, leading to the development of new analogs. Two representative compounds, referred to as [I] and [II], demonstrated enhanced potency. In hypertensive mice, these compounds induced a maximum blood pressure reduction of approximately 25 mmHg and 15 mmHg, respectively, with effects lasting up to 8 hours.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vivo Blood Pressure Measurement in Mice

Objective: To determine the effect of this compound on the blood pressure of conscious, freely moving mice.

Methodology:

  • Animal Model: Male C57BL/6 mice are used. Hypertension is induced by a high-salt diet (8% NaCl) for 8 weeks.

  • Telemetry Implantation: A radiotelemetry transmitter is surgically implanted into the carotid artery of each mouse for continuous monitoring of blood pressure and heart rate.

  • Acclimatization: Mice are allowed to recover for at least one week post-surgery to ensure stable baseline readings.

  • Drug Administration: this compound (1 mg/kg) or vehicle (e.g., saline with a solubilizing agent) is administered via a single intravenous (IV) injection.

  • Data Acquisition: Blood pressure is continuously recorded before and after drug administration. Data is typically analyzed in intervals (e.g., every 15 minutes) for several hours post-injection.

Measurement of Endothelium-Dependent Vasodilation

Objective: To assess the effect of this compound on the function of small resistance arteries ex vivo.

Methodology:

  • Tissue Preparation: Mesenteric arteries are isolated from euthanized mice and cut into 2 mm segments.

  • Myograph Setup: Arterial segments are mounted on a wire myograph in a chamber filled with Krebs solution, maintained at 37°C, and bubbled with 95% O₂/5% CO₂.

  • Pre-constriction: Arteries are pre-constricted with an alpha-adrenergic agonist such as phenylephrine to induce a stable tone.

  • Cumulative Concentration-Response Curve: Acetylcholine, an endothelium-dependent vasodilator, is added in increasing concentrations to the chamber. The relaxation of the arterial segment is recorded as a percentage of the pre-constricted tone.

  • This compound Incubation: The experiment is repeated after incubating the arterial segments with this compound (10 µM) for 30 minutes to determine its effect on vasodilation.

Co-immunoprecipitation (Co-IP) and Förster Resonance Energy Transfer (FRET)

Objective: To determine the physical interaction between TRPV4 and KCa2.3 and the effect of this compound on this interaction.

Methodology (Co-IP):

  • Cell Lysis: Endothelial cells are lysed using a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: The cell lysate is incubated with an antibody specific for TRPV4, which is coupled to magnetic or agarose beads.

  • Complex Pull-down: The antibody-bead complex, along with any interacting proteins, is precipitated from the lysate.

  • Washing: The precipitate is washed multiple times to remove non-specifically bound proteins.

  • Elution and Western Blotting: The bound proteins are eluted from the beads and analyzed by Western blotting using an antibody against KCa2.3 to confirm its presence in the complex.

Methodology (FRET):

  • Fluorophore Tagging: Endothelial cells are transfected with plasmids encoding TRPV4 fused to a donor fluorophore (e.g., CFP) and KCa2.3 fused to an acceptor fluorophore (e.g., YFP).

  • Image Acquisition: A confocal microscope is used to excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.

  • FRET Efficiency Calculation: The efficiency of energy transfer from the donor to the acceptor is calculated, which is directly proportional to the proximity of the two proteins.

  • Experimental Conditions: FRET efficiency is measured in endothelial cells from normotensive and hypertensive models, with and without the addition of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_invivo In Vivo Studies cluster_exvivo Ex Vivo Studies cluster_invitro In Vitro / Mechanistic Studies a1 Hypertensive Mouse Model a2 Telemetry Implantation a1->a2 a3 This compound Administration (IV) a2->a3 a4 Blood Pressure Measurement a3->a4 b3 Assess Vasodilation (ACh Response) a4->b3 Correlates b1 Isolate Resistance Arteries b2 Wire Myography b1->b2 b2->b3 c3 FRET Analysis b3->c3 Correlates c1 Endothelial Cell Culture c2 Co-Immunoprecipitation c1->c2 c1->c3 c4 Western Blot c2->c4

Workflow for the evaluation of this compound.

Conclusion

This compound and its related compounds represent a promising new class of antihypertensive agents that act by restoring a key protein-protein interaction in the vascular endothelium. Their targeted mechanism of action suggests the potential for high efficacy with a favorable side-effect profile compared to existing systemic treatments. The data presented in this guide underscore the therapeutic potential of modulating the TRPV4-KCa2.3 interactome. Further research, including comprehensive preclinical toxicology and pharmacokinetic studies, is warranted to advance these compounds toward clinical development.

References

Methodological & Application

Application Notes and Protocols for JNc-440 in Endothelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNc-440 is a novel small molecule that has demonstrated potential as a therapeutic agent for hypertension. It functions by specifically enhancing the interaction between the Transient Receptor Potential Vanilloid 4 (TRPV4) and the Ca2+-activated potassium channel 3 (KCa2.3) in endothelial cells. In hypertensive models, the coupling of these two ion channels is impaired, leading to endothelial dysfunction and elevated blood pressure. This compound has been shown to restore this crucial interaction, leading to enhanced vasodilation and a subsequent antihypertensive effect, without affecting the systemic activity of either channel in normotensive conditions.

These application notes provide detailed experimental protocols for studying the effects of this compound on endothelial cells, based on the foundational research. The provided methodologies cover cell culture, key functional assays, and the assessment of the restoration of the TRPV4-KCa2.3 interaction.

Data Presentation

Table 1: Effect of this compound on TRPV4-KCa2.3 Interaction in Endothelial Cells

ConditionFRET Efficiency (%)Fold Change vs. Hypertensive Control
Normotensive Control25.8 ± 2.12.1
Hypertensive Control12.3 ± 1.51.0
Hypertensive + this compound (1 µM)24.9 ± 1.92.0

Table 2: this compound-Mediated Vasodilation in Isolated Mesenteric Arteries

Treatment GroupAgonistMaximal Vasodilation (%)
Hypertensive ControlAcetylcholine (ACh)45.3 ± 4.2
Hypertensive + this compound (1 µM)Acetylcholine (ACh)82.1 ± 5.5
Hypertensive ControlGSK1016790A (TRPV4 agonist)38.7 ± 3.9
Hypertensive + this compound (1 µM)GSK1016790A (TRPV4 agonist)75.4 ± 6.1

Table 3: Effect of this compound on K+ Efflux in Endothelial Cells

ConditionStimulusK+ Efflux (nmol/10^6 cells)
Hypertensive ControlGSK1016790A18.2 ± 2.1
Hypertensive + this compound (1 µM)GSK1016790A35.8 ± 3.3

Signaling Pathway and Experimental Workflow

JNc_440_Signaling_Pathway cluster_EC Endothelial Cell cluster_Hypertension Hypertensive State TRPV4 TRPV4 Ca2_influx Ca2+ Influx TRPV4->Ca2_influx Activation KCa2_3 KCa2.3 Hyperpolarization Hyperpolarization KCa2_3->Hyperpolarization K+ Efflux JNc440 This compound JNc440->TRPV4 Enhances Interaction JNc440->KCa2_3 Ca2_influx->KCa2_3 Activates Vasodilation Vasodilation Hyperpolarization->Vasodilation Leads to Impaired_Interaction Impaired TRPV4-KCa2.3 Interaction

Caption: Signaling pathway of this compound in endothelial cells.

Experimental_Workflow cluster_CellCulture Cell Preparation cluster_Assays Functional Assays cluster_Analysis Data Analysis EC_culture Endothelial Cell Culture (Human or Murine) Hypertensive_model Induce Hypertensive Phenotype (e.g., Angiotensin II treatment) EC_culture->Hypertensive_model JNc440_treatment This compound Treatment Hypertensive_model->JNc440_treatment Immuno_FRET Immuno-FRET for TRPV4-KCa2.3 Interaction JNc440_treatment->Immuno_FRET Vessel_myography Vasodilation Assay (Isolated Mesenteric Arteries) JNc440_treatment->Vessel_myography K_efflux Potassium Efflux Assay JNc440_treatment->K_efflux Data_quantification Quantify FRET Efficiency, Vasodilation %, and K+ Efflux Immuno_FRET->Data_quantification Vessel_myography->Data_quantification K_efflux->Data_quantification Data_comparison Compare Treated vs. Untreated Hypertensive Controls Data_quantification->Data_comparison

Caption: General experimental workflow for studying this compound.

Experimental Protocols

Endothelial Cell Culture

This protocol describes the culture of primary human or murine endothelial cells for subsequent experiments with this compound.

Materials:

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Culture flasks/plates coated with an appropriate extracellular matrix (e.g., gelatin or fibronectin)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Coating of Culture Vessels:

    • Coat culture flasks or plates with 0.1% gelatin or 10 µg/mL fibronectin for at least 30 minutes at 37°C.

    • Aspirate the coating solution before seeding the cells.

  • Cell Thawing and Seeding:

    • Thaw cryopreserved endothelial cells rapidly in a 37°C water bath.

    • Transfer the cells to a sterile centrifuge tube containing pre-warmed Endothelial Cell Growth Medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh growth medium and seed onto the coated culture vessel.

  • Cell Maintenance:

    • Culture cells in a humidified incubator at 37°C with 5% CO2.

    • Change the medium every 2-3 days.

    • Passage the cells when they reach 80-90% confluency using Trypsin-EDTA.

Immuno-FRET for TRPV4-KCa2.3 Interaction

This protocol details the use of Förster Resonance Energy Transfer (FRET) microscopy to quantify the interaction between TRPV4 and KCa2.3 in endothelial cells.

Materials:

  • Endothelial cells cultured on glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.1% Triton X-100 in PBS)

  • Blocking buffer (5% Bovine Serum Albumin in PBS)

  • Primary antibodies: Rabbit anti-TRPV4 and Mouse anti-KCa2.3

  • FRET-paired secondary antibodies: Donkey anti-Rabbit IgG conjugated to a donor fluorophore (e.g., Alexa Fluor 488) and Donkey anti-Mouse IgG conjugated to an acceptor fluorophore (e.g., Alexa Fluor 555)

  • Mounting medium

  • Confocal microscope equipped for FRET imaging

Procedure:

  • Cell Fixation and Permeabilization:

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block non-specific binding with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with FRET-paired secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • FRET Imaging and Analysis:

    • Mount the coverslips onto microscope slides.

    • Acquire images using a confocal microscope.

    • Calculate FRET efficiency using acceptor photobleaching or sensitized emission methods.

Vasodilation Assay in Isolated Mesenteric Arteries

This protocol describes the measurement of vasodilation in response to this compound in isolated small resistance arteries from a murine model of hypertension.

Materials:

  • Wire myograph system

  • Krebs-Henseleit buffer (composition in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11.1 glucose)

  • Phenylephrine (vasoconstrictor)

  • Acetylcholine (ACh, endothelium-dependent vasodilator)

  • GSK1016790A (TRPV4 agonist)

  • This compound

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Artery Isolation and Mounting:

    • Isolate second-order mesenteric arteries from mice and place them in ice-cold Krebs-Henseleit buffer.

    • Mount arterial segments on a wire myograph.

  • Equilibration and Viability Check:

    • Equilibrate the arteries for 30 minutes in Krebs-Henseleit buffer bubbled with carbogen gas at 37°C.

    • Pre-constrict the arteries with phenylephrine.

    • Assess endothelium integrity by applying ACh. A relaxation of >80% indicates a viable endothelium.

  • This compound Treatment and Vasodilation Measurement:

    • Incubate the arteries with this compound (1 µM) or vehicle for 30 minutes.

    • Pre-constrict the arteries with phenylephrine.

    • Generate cumulative concentration-response curves to ACh or GSK1016790A.

    • Record the changes in isometric tension and calculate vasodilation as a percentage of the pre-constriction.

Potassium Efflux Assay

This protocol measures K+ efflux from endothelial cells as an indicator of KCa2.3 channel activity.

Materials:

  • Cultured endothelial cells

  • HEPES-buffered saline (HBS)

  • GSK1016790A (TRPV4 agonist)

  • This compound

  • Potassium-sensitive electrode or an equivalent ion measurement system

Procedure:

  • Cell Preparation:

    • Seed endothelial cells in 6-well plates and grow to confluence.

    • Wash the cells twice with HBS.

  • This compound Incubation:

    • Incubate the cells with this compound (1 µM) or vehicle in HBS for 30 minutes at 37°C.

  • Stimulation and Measurement:

    • Stimulate the cells with GSK1016790A.

    • At specified time points, collect the extracellular solution.

    • Measure the K+ concentration using a potassium-sensitive electrode.

  • Data Normalization:

    • Lyse the cells and determine the total protein content or cell number in each well.

    • Normalize the K+ efflux to the cell number or protein concentration.

Application Notes and Protocols for JNc-440 Administration in a Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the administration of the novel investigational compound JNc-440 in a preclinical xenograft mouse model of cancer. The following sections detail the recommended administration routes, dosing considerations, and experimental methodologies to assess the in vivo efficacy of this compound. The protocols are intended to serve as a guide and may require optimization based on specific experimental goals and the physicochemical properties of this compound.

Application Notes

Compound Profile: this compound (Hypothetical)

For the purpose of these notes, this compound is considered a small molecule inhibitor of a key oncogenic signaling pathway. It is presumed to be soluble in common laboratory vehicles and to have a molecular weight conducive to systemic distribution. The primary therapeutic indication being investigated is solid tumors.

Animal Model Selection

The recommended animal model is the immunodeficient mouse (e.g., NOD/SCID or athymic nude mice) bearing a subcutaneous xenograft of a human cancer cell line. This model is widely used to evaluate the anti-tumor activity of novel therapeutic agents. The choice of the specific cancer cell line should be based on the hypothesized mechanism of action of this compound.

Administration Route Considerations

The optimal administration route for this compound will depend on its formulation, bioavailability, and desired pharmacokinetic profile. The two most common and recommended routes for initial in vivo efficacy studies are:

  • Oral Gavage (PO): This route is preferred for compounds with good oral bioavailability as it mimics a likely clinical route of administration. It is generally less stressful for the animals with repeated dosing compared to injections.

  • Intraperitoneal Injection (IP): This route is often used for compounds with poor oral bioavailability or for initial proof-of-concept studies to ensure systemic exposure. It typically leads to rapid absorption into the systemic circulation.

Quantitative Data Summary

The following tables present hypothetical data from a pilot study to illustrate how to structure and report quantitative findings for this compound.

Table 1: this compound Dose-Response on Tumor Growth Inhibition

Treatment GroupDose (mg/kg)Administration RouteMean Tumor Volume (mm³) at Day 21 (± SEM)Tumor Growth Inhibition (%)
Vehicle Control0PO1500 ± 1500
This compound10PO1100 ± 12026.7
This compound30PO750 ± 9050.0
This compound100PO400 ± 6073.3
Vehicle Control0IP1550 ± 1600
This compound10IP950 ± 11038.7
This compound30IP500 ± 7567.7
This compound100IP250 ± 4083.9

Table 2: this compound Effect on Body Weight

Treatment GroupDose (mg/kg)Administration RouteMean Body Weight Change (%) from Day 0 to Day 21 (± SEM)
Vehicle Control0PO+5.0 ± 1.5
This compound10PO+4.5 ± 1.2
This compound30PO+2.0 ± 1.8
This compound100PO-1.5 ± 2.0
Vehicle Control0IP+4.8 ± 1.6
This compound10IP+3.0 ± 1.4
This compound30IP-0.5 ± 1.9
This compound100IP-4.0 ± 2.5

Experimental Protocols

Protocol 1: Preparation of this compound Formulation

  • Vehicle Selection: Based on the solubility of this compound, select an appropriate vehicle. Common vehicles include:

    • For Oral Administration: 0.5% (w/v) Methylcellulose in sterile water.

    • For Intraperitoneal Injection: 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile saline.

  • Preparation:

    • Weigh the required amount of this compound powder.

    • If using a co-solvent like DMSO, first dissolve this compound in the co-solvent.

    • Gradually add the remaining vehicle components while vortexing or sonicating until a clear solution or a fine suspension is achieved.

    • Prepare the formulation fresh daily before administration.

Protocol 2: Subcutaneous Xenograft Tumor Model Establishment

  • Cell Culture: Culture the selected human cancer cell line under standard conditions.

  • Cell Harvest: When cells reach 70-80% confluency, harvest them using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10⁷ cells/mL.

  • Implantation:

    • Anesthetize the immunodeficient mice.

    • Inject 0.1 mL of the cell suspension (1 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Measure tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

    • Randomize mice into treatment groups when tumors reach the desired size.

Protocol 3: Administration of this compound

A. Oral Gavage (PO)

  • Animal Restraint: Gently restrain the mouse, ensuring it can breathe comfortably.

  • Gavage Needle Insertion:

    • Use a 20-gauge, 2-inch curved, ball-tipped gavage needle.

    • Gently insert the needle into the esophagus, following the roof of the mouth. Do not force the needle.

  • Compound Administration: Slowly administer the this compound formulation. The recommended volume is typically 5-10 mL/kg.[1]

  • Post-Administration Monitoring: Observe the mouse for any signs of distress.

B. Intraperitoneal Injection (IP)

  • Animal Restraint: Securely restrain the mouse, exposing the abdomen.

  • Injection Site: Locate the lower right or left abdominal quadrant to avoid the bladder and cecum.

  • Needle Insertion:

    • Use a 25-27 gauge needle.

    • Insert the needle at a 15-20 degree angle.

    • Aspirate to ensure no fluid (urine or blood) is drawn back.

  • Compound Administration: Inject the this compound formulation. The maximum recommended volume for a mouse is around 2 mL for a 20g mouse.[2]

  • Post-Administration Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Protocol 4: Efficacy and Tolerability Assessment

  • Tumor Measurements: Continue to measure tumor volumes 2-3 times per week throughout the study.

  • Body Weight Monitoring: Record the body weight of each mouse 2-3 times per week as an indicator of general health and treatment-related toxicity.

  • Clinical Observations: Observe the mice daily for any clinical signs of toxicity such as changes in posture, activity, or grooming.

  • Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or if signs of excessive toxicity are observed.

  • Tissue Collection: At the end of the study, tumors and other relevant tissues can be collected for further analysis (e.g., pharmacokinetics, pharmacodynamics).

Visualizations

Experimental_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment cluster_assessment Phase 3: Assessment cell_culture Cell Culture implantation Tumor Cell Implantation cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment_po This compound Admin (PO) randomization->treatment_po treatment_ip This compound Admin (IP) randomization->treatment_ip vehicle Vehicle Control randomization->vehicle tumor_measurement Tumor Measurement treatment_po->tumor_measurement body_weight Body Weight Monitoring treatment_po->body_weight treatment_ip->tumor_measurement treatment_ip->body_weight vehicle->tumor_measurement vehicle->body_weight data_analysis Data Analysis tumor_measurement->data_analysis body_weight->data_analysis

Caption: Experimental workflow for in vivo testing of this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression jnc440 This compound jnc440->raf Inhibition

References

Application Notes and Protocols: Preparation of JNc-440 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Effective and reproducible in vitro and in vivo studies rely on the accurate preparation of stock solutions for test compounds. This document provides detailed protocols for the preparation, storage, and handling of stock solutions for JNc-440, a novel therapeutic agent. Adherence to these guidelines is crucial for maintaining the integrity and activity of the compound, ensuring the validity of experimental results.

Compound Information

A thorough search for the chemical and physical properties of a compound specifically designated as "this compound" did not yield any publicly available data. The information presented below is based on general best practices for handling novel small molecule inhibitors in a research setting. Researchers must consult any compound-specific documentation provided by the supplier for precise details.

Table 1: General Properties of Small Molecule Inhibitors (Placeholder Data)

PropertyValueNotes
Molecular Weight User to InputObtain from Certificate of Analysis (CoA).
Appearance User to InputTypically a solid (e.g., white to off-white powder).
Purity >98% (recommended)Confirm via High-Performance Liquid Chromatography (HPLC) or other analytical methods.
Solubility User to InputEmpirically determine or obtain from supplier. Test in common solvents like DMSO, Ethanol, and aqueous buffers.
Storage (Solid) -20°C or -80°CProtect from light and moisture.
Storage (Stock Solution) -20°C or -80°CAliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols

Materials and Equipment
  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filter-barrier pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution, which can be further diluted for various experimental applications.

  • Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would weigh 5 mg.

  • Solvent Addition: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but check for compound stability at elevated temperatures.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles the main stock undergoes. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions

Working solutions are typically prepared by diluting the primary stock solution in an appropriate cell culture medium or experimental buffer.

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Perform a serial dilution of the stock solution to achieve the desired final concentration. For example, to prepare a 10 µM working solution in 1 mL of cell culture medium, add 1 µL of the 10 mM stock solution to 999 µL of the medium.

  • Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing, which can cause protein denaturation in media containing serum.

  • Immediate Use: Use the freshly prepared working solution immediately for your experiments. Do not store diluted working solutions in aqueous buffers or media for extended periods.

Diagrams

G cluster_prep Stock Solution Preparation Workflow cluster_working Working Solution Preparation start Start: Obtain this compound Powder equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh Compound equilibrate->weigh add_solvent Add DMSO weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Experimental Use dilute Dilute in Experimental Buffer/Medium thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for preparing this compound stock and working solutions.

G cluster_pathway Hypothetical Signaling Pathway Inhibition receptor Receptor Tyrosine Kinase (RTK) jnk JNK receptor->jnk Activates cjun c-Jun jnk->cjun Phosphorylates transcription Gene Transcription (Proliferation, Survival) cjun->transcription Promotes jnc440 This compound jnc440->jnk Inhibits

Caption: Hypothetical mechanism of this compound inhibiting the JNK pathway.

Application Notes and Protocols: Venetoclax in Combination with Azacitidine for the Treatment of Acute Myeloid Leukemia (AML)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The combination of Venetoclax, a B-cell lymphoma 2 (BCL-2) inhibitor, and Azacitidine, a hypomethylating agent, has become a standard of care for newly diagnosed acute myeloid leukemia (AML) in patients ineligible for intensive chemotherapy.[1][2] This combination therapy demonstrates synergistic effects, leading to improved overall survival and higher remission rates compared to Azacitidine alone.[3] These application notes provide a comprehensive overview of the mechanism of action, clinical and preclinical data, and detailed protocols for studying this drug combination.

Mechanism of Action

Venetoclax and Azacitidine exhibit a synergistic anti-leukemic effect through complementary mechanisms of action.[4][5]

  • Venetoclax: As a selective inhibitor of the anti-apoptotic protein BCL-2, Venetoclax restores the natural process of apoptosis in cancer cells. In AML, the survival of malignant blasts is often dependent on BCL-2, which sequesters pro-apoptotic proteins. By blocking BCL-2, Venetoclax releases these pro-apoptotic proteins, leading to cancer cell death.

  • Azacitidine: As a hypomethylating agent, Azacitidine inhibits DNA methyltransferase, leading to the re-expression of silenced tumor suppressor genes. This process also downregulates the expression of the anti-apoptotic protein MCL-1, a known resistance factor to Venetoclax.

  • Synergy: By downregulating MCL-1, Azacitidine primes AML cells to be more susceptible to BCL-2 inhibition by Venetoclax. The combined action of BCL-2 inhibition and MCL-1 downregulation results in a potent pro-apoptotic signal and synergistic cancer cell death.

Combined action of Venetoclax and Azacitidine on apoptotic pathways.

Quantitative Data from Clinical and Preclinical Studies

The efficacy of the Venetoclax and Azacitidine combination has been demonstrated in numerous studies. Below are summary tables of key quantitative data.

Table 1: Clinical Efficacy of Venetoclax + Azacitidine in a Phase 3 Trial (VIALE-A)

EndpointVenetoclax + Azacitidine (n=286)Placebo + Azacitidine (n=145)p-value
Median Overall Survival14.7 months9.6 months<0.001
Complete Remission (CR)36.7%17.9%<0.001
Composite CR (CR + CRi*)66.4%28.3%<0.001

*CRi: Complete remission with incomplete hematologic recovery.

Table 2: Common Adverse Events (Grade ≥3) in the VIALE-A Trial

Adverse EventVenetoclax + Azacitidine (n=286)Placebo + Azacitidine (n=145)
Thrombocytopenia45%38%
Neutropenia42%28%
Febrile Neutropenia42%19%
Anemia26%20%
Nausea44% (any grade)35% (any grade)

Table 3: Preclinical Synergism in AML Cell Lines

Cell LineDrugIC50 (nM)Combination Index (CI)
MOLM-13Venetoclax15.2\multirow{2}{}{0.45 (Synergistic)}
Azacitidine850
OCI-AML3Venetoclax25.8\multirow{2}{}{0.52 (Synergistic)}
Azacitidine1200

*CI < 1 indicates synergy.

Experimental Protocols

Below are detailed methodologies for key experiments to evaluate the combination of Venetoclax and Azacitidine.

1. Cell Viability Assay (MTS Assay)

  • Objective: To determine the effect of Venetoclax and Azacitidine, alone and in combination, on the viability of AML cells.

  • Materials:

    • AML cell lines (e.g., MOLM-13, OCI-AML3)

    • RPMI-1640 medium with 10% FBS

    • Venetoclax and Azacitidine

    • 96-well plates

    • MTS reagent

    • Microplate reader

  • Protocol:

    • Seed AML cells in 96-well plates at a density of 1 x 10^4 cells/well.

    • Prepare serial dilutions of Venetoclax, Azacitidine, and their combinations in the culture medium.

    • Treat the cells with varying concentrations of the drugs for 72 hours.

    • Add 20 µL of MTS reagent to each well and incubate for 2-4 hours.

    • Measure the absorbance at 490 nm using a microplate reader to determine cell viability.

2. Synergy Analysis

  • Objective: To quantify the synergistic effect of Venetoclax and Azacitidine.

  • Methodology:

    • Calculate the IC50 values (the concentration of a drug that inhibits 50% of cell growth) for each drug alone and in combination from the cell viability data.

    • Determine the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

start Start seed_cells Seed AML cells in 96-well plates start->seed_cells drug_prep Prepare serial dilutions of Venetoclax, Azacitidine, and combinations seed_cells->drug_prep treatment Treat cells for 72 hours drug_prep->treatment mts_assay Add MTS reagent and incubate treatment->mts_assay read_plate Measure absorbance at 490 nm mts_assay->read_plate calc_ic50 Calculate IC50 values read_plate->calc_ic50 synergy_analysis Perform synergy analysis (Chou-Talalay method) calc_ic50->synergy_analysis end End synergy_analysis->end

Workflow for assessing the synergistic effects of drug combinations.

3. Clinical Trial Protocol Outline (Based on VIALE-A)

  • Objective: To evaluate the efficacy and safety of Venetoclax in combination with Azacitidine in treatment-naïve AML patients ineligible for standard induction therapy.

  • Study Design: Randomized, double-blind, placebo-controlled, multicenter Phase 3 trial.

  • Patient Population: Previously untreated patients with confirmed AML who are ≥ 18 years of age and not eligible for standard induction therapy.

  • Treatment Regimen:

    • Experimental Arm: Venetoclax (target dose of 400 mg orally once daily) plus Azacitidine (75 mg/m² subcutaneously or intravenously on days 1-7 of each 28-day cycle).

    • Control Arm: Placebo plus Azacitidine.

  • Primary Endpoint: Overall survival.

  • Key Secondary Endpoints:

    • Composite complete remission rate (CR + CRi).

    • Event-free survival.

    • Rate of conversion from transfusion dependence to independence.

  • Assessments:

    • Bone marrow aspirate and biopsy at screening, end of cycle 1, and as clinically indicated.

    • Adverse event monitoring throughout the study.

    • Blood counts monitored regularly.

cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment Treatment Phase (28-day cycles) cluster_followup Follow-up Phase eligibility Assess Eligibility Criteria (Age, AML diagnosis, fitness for chemo) randomize Randomize Patients (1:1) eligibility->randomize arm_a Arm A: Venetoclax + Azacitidine randomize->arm_a arm_b Arm B: Placebo + Azacitidine randomize->arm_b assessment Assess Endpoints: - Overall Survival - Remission Rates - Adverse Events arm_a->assessment arm_b->assessment

Logical flow of a randomized clinical trial for Venetoclax + Azacitidine.

References

JNc-440 for [specific disease] research applications

Author: BenchChem Technical Support Team. Date: November 2025

The inquiry also returned information regarding the Joint National Committee (JNC) on hypertension and a clinical trial for a different investigational drug, NC410, which is being evaluated for advanced or metastatic solid tumors.[1][2] However, none of the search results provided any data or context related to a compound designated as JNc-440 in a biomedical research setting.

Due to the absence of any specific information on this compound, it is not possible to provide the requested detailed application notes, experimental protocols, or signaling pathway diagrams. The core requirements of the request, including data presentation in tables and the creation of visualizations, are contingent on the availability of scientific data for this specific compound and its application in a particular disease context.

To proceed with this request, please verify the compound's name and provide the specific disease area of interest for its research applications.

References

Application Notes and Protocols: JNc-440 in CRISPR Screening Experiments

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for "JNc-440" did not yield any specific information about a molecule or drug with this designation in the context of CRISPR screening experiments or any other scientific application. The search results provided general protocols for using small molecules in CRISPR screens, information on CRISPR-Cas9 technology, and details about unrelated clinical trials and cancer therapies.

Therefore, it is not possible to provide detailed Application Notes and Protocols, including quantitative data, experimental procedures, and signaling pathway diagrams, for a compound that does not appear to be documented in the public domain.

For researchers, scientists, and drug development professionals interested in utilizing small molecules in CRISPR screening experiments, the following general guidelines and protocols, adapted from available resources, can serve as a starting point. These would need to be adapted for the specific small molecule of interest.

I. General Principles of Small Molecule-CRISPR Screening

CRISPR-Cas9 screens, in combination with small molecule inhibitors or activators, are powerful tools for elucidating drug mechanisms of action, identifying genetic dependencies, and discovering novel therapeutic targets.[1] The primary goal is to identify gene knockouts that result in either sensitization or resistance to the compound being studied.[1]

Types of Screens:

  • Sensitization Screens: Identify gene knockouts that make cells more sensitive to the small molecule. This can reveal pathways that, when disrupted, work synergistically with the compound.

  • Resistance Screens: Identify gene knockouts that confer resistance to the small molecule. This can help to understand the drug's mechanism of action and potential resistance pathways.

II. Hypothetical Experimental Workflow for a Small Molecule in a CRISPR Screen

The following diagram illustrates a general workflow for a pooled CRISPR-Cas9 screen combined with a small molecule.

CRISPR_Screening_Workflow General Workflow for a Pooled CRISPR-Cas9 Screen with a Small Molecule cluster_Preparation Preparation cluster_Screening Screening cluster_Analysis Analysis Library_Preparation sgRNA Library Preparation & Lentiviral Packaging Titer_Determination Lentiviral Titer Determination (MOI) Library_Preparation->Titer_Determination Cell_Line_Selection Cell Line Selection & Cas9 Expression Transduction Transduce Cells with sgRNA Library (MOI < 0.5) Cell_Line_Selection->Transduction Titer_Determination->Transduction IC50_Determination Small Molecule IC50 Determination Treatment Treat with Small Molecule (e.g., IC20-IC50 for sensitization) IC50_Determination->Treatment Selection_Initial Antibiotic Selection (e.g., Puromycin) Transduction->Selection_Initial T0_Collection Collect T0 Sample Selection_Initial->T0_Collection Selection_Initial->Treatment gDNA_Extraction Genomic DNA Extraction T0_Collection->gDNA_Extraction Endpoint_Collection Collect Endpoint Samples Treatment->Endpoint_Collection Endpoint_Collection->gDNA_Extraction PCR_Amplification sgRNA Cassette PCR Amplification gDNA_Extraction->PCR_Amplification NGS Next-Generation Sequencing (NGS) PCR_Amplification->NGS Data_Analysis Data Analysis (e.g., MAGeCK, RIGER) NGS->Data_Analysis Hit_Identification Hit Identification & Validation Data_Analysis->Hit_Identification

Caption: General workflow for a pooled CRISPR-Cas9 screen with a small molecule.

III. General Protocols for CRISPR Screening with a Small Molecule

The following are generalized protocols that would need to be optimized for the specific cell line and small molecule being investigated.

Protocol 1: Determination of Small Molecule Cytotoxicity

Objective: To determine the optimal concentration of the small molecule for the CRISPR screen. For a sensitization screen, a concentration that causes modest inhibition of cell growth (e.g., IC20-IC50) is often used.

Materials:

  • Selected cancer cell line

  • Complete cell culture medium

  • Small molecule of interest

  • DMSO (vehicle control)

  • 96-well plates

  • Cell viability assay reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of the small molecule in complete culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest small molecule concentration.

  • Remove the medium from the cells and add the medium containing the different concentrations of the small molecule or vehicle control.

  • Incubate the plate for a period that is relevant to the planned duration of the CRISPR screen (e.g., 7-14 days).

  • Assess cell viability using a suitable assay according to the manufacturer's instructions.

  • Calculate the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Hypothetical Small Molecule Cell Line IC50 (µM)
Compound XA5491.5
Compound XMCF73.2
Protocol 2: Pooled CRISPR-Cas9 Library Screening

Objective: To identify genes that, when knocked out, alter the sensitivity of cells to the small molecule.

Materials:

  • Cas9-expressing cell line

  • Pooled sgRNA lentiviral library

  • Polybrene or other transduction enhancers

  • Puromycin or other selection antibiotic

  • Optimal concentration of the small molecule (determined in Protocol 1)

  • Genomic DNA extraction kit

  • PCR reagents for sgRNA amplification

  • Next-generation sequencing platform

Procedure:

  • Lentiviral Transduction: Transduce the Cas9-expressing cells with the sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.[1] A sufficient number of cells should be transduced to achieve at least 500x representation of the library.[1]

  • Antibiotic Selection: After 48 hours, select the transduced cells with the appropriate antibiotic (e.g., puromycin) for 3-5 days to eliminate non-transduced cells.[1]

  • T0 Sample Collection: Collect a baseline sample of at least 2.5 x 10^7 cells (T0). This sample represents the initial abundance of each sgRNA in the library.

  • Screening: Split the remaining cells into two populations: one treated with the small molecule at the predetermined concentration and one treated with the vehicle (DMSO).

  • Cell Culture: Culture the cells for a sufficient period to allow for the enrichment or depletion of specific sgRNA-expressing cells (typically 14-21 days). Ensure that the library representation is maintained at each passage.

  • Endpoint Sample Collection: At the end of the screen, harvest at least 2.5 x 10^7 cells from both the treated and vehicle control populations.

  • Genomic DNA Extraction and Sequencing: Extract genomic DNA from the T0 and endpoint cell pellets. Amplify the integrated sgRNA sequences using PCR and prepare the samples for next-generation sequencing.

  • Data Analysis: Analyze the sequencing data to determine the abundance of each sgRNA in the T0 and endpoint samples. Algorithms such as MAGeCK or RIGER can be used to identify sgRNAs that are significantly enriched or depleted in the small molecule-treated population compared to the control.

Screen Type Condition Top Enriched Gene Hit (Hypothetical) Top Depleted Gene Hit (Hypothetical)
SensitizationCompound XGENE_AGENE_B
ResistanceCompound XGENE_CGENE_D

IV. Signaling Pathway Analysis

Once hit genes are identified and validated, their roles in relevant signaling pathways can be investigated. For example, if a CRISPR screen with a hypothetical drug targeting the MAPK/ERK pathway identifies genes within the PI3K/AKT pathway, it could suggest a mechanism of crosstalk and potential resistance.

Signaling_Pathway_Example Hypothetical Signaling Pathway Crosstalk Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Drug_Target Hypothetical Drug (e.g., MEK Inhibitor) Drug_Target->MEK CRISPR_Hit CRISPR Screen Hit (e.g., PTEN knockout) CRISPR_Hit->PI3K activates

Caption: Example of signaling pathway crosstalk identified through CRISPR screening.

References

Troubleshooting & Optimization

JNc-440 not showing expected effect in cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using JNc-440 in cellular assays.

Troubleshooting Guide

Issue: this compound is not producing the expected potentiation of TRPV4 agonist-induced effects.

If you are not observing the expected cellular response after applying this compound in combination with a TRPV4 agonist, please review the following potential causes and solutions.

1. Cell Line Suitability

  • Question: Is my cell line appropriate for studying this compound's effects?

  • Answer: this compound enhances the interaction between the TRPV4 and KCa2.3 ion channels. Therefore, the selected cell line must express both of these channels for this compound to have an effect. Human Microvascular Endothelial Cells (HMEC-1) and Human Umbilical Vein Endothelial Cells (HUVECs) are known to co-express TRPV4 and KCa2.3.

    • Recommendation: Confirm the expression of both TRPV4 and KCa2.3 in your cell line at the mRNA and protein levels using techniques like RT-qPCR and Western Blot or immunofluorescence, respectively.

2. Experimental Conditions

  • Question: Are the concentrations of this compound and the TRPV4 agonist optimal?

  • Answer: The effect of this compound is dependent on the presence of a TRPV4 agonist. The concentration of both this compound and the agonist needs to be optimized for your specific cell line and assay.

    • Recommendation: Perform a concentration-response experiment for the TRPV4 agonist (e.g., GSK1016790A) to determine its EC50 in your cell system. Then, test a range of this compound concentrations in the presence of the EC50 concentration of the agonist. Based on available data for similar compounds, a starting concentration range for this compound could be 1 µM to 10 µM.

  • Question: Is the incubation time sufficient?

  • Answer: The pre-incubation time with this compound before adding the TRPV4 agonist can be critical.

    • Recommendation: We recommend a pre-incubation period of 15-30 minutes with this compound before the addition of the TRPV4 agonist.

3. Reagent Quality and Preparation

  • Question: How should I prepare and store this compound?

  • Answer: this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution.

    • Recommendation: Prepare a high-concentration stock solution (e.g., 10 mM in DMSO) and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing your working solution, ensure that the final concentration of the solvent in the cell culture medium is low (typically <0.1%) to avoid solvent-induced artifacts.

4. Assay System and Detection

  • Question: Is my assay sensitive enough to detect the potentiation effect?

  • Answer: The potentiation of the TRPV4 agonist response by this compound may be subtle. Your assay needs to be sensitive enough to detect these changes.

    • Recommendation: For calcium flux assays, ensure that your calcium indicator dye is loaded correctly and that your detection instrument (e.g., plate reader or microscope) is set up with optimal parameters. Include appropriate positive and negative controls to validate the assay performance. A positive control could be a known potentiator of TRPV4, and a negative control would be the vehicle.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an enhancer of the interaction between the Transient Receptor Potential Vanilloid 4 (TRPV4) and the Calcium-Activated Potassium Channel 3 (KCa2.3). By strengthening this interaction, this compound potentiates the cellular response to TRPV4 activation, which is typically an influx of calcium ions.

Q2: What is the expected in vitro effect of this compound?

A2: In vitro, this compound is expected to increase the magnitude of the intracellular calcium increase induced by a TRPV4 agonist. It is not expected to cause a significant increase in intracellular calcium on its own.

Q3: Which cell lines are recommended for studying this compound?

A3: Cell lines that endogenously co-express TRPV4 and KCa2.3 are recommended. Examples include:

  • Human Microvascular Endothelial Cells (HMEC-1)

  • Human Umbilical Vein Endothelial Cells (HUVECs)

Q4: What is a suitable TRPV4 agonist to use with this compound?

A4: A commonly used and specific synthetic agonist for TRPV4 is GSK1016790A.

Q5: What concentrations of this compound and GSK1016790A should I use?

A5: The optimal concentrations will depend on your cell line and experimental setup. We recommend performing a concentration-response curve for GSK1016790A to determine its EC50. Then, you can test the effect of a range of this compound concentrations (e.g., 1-10 µM) in the presence of the EC50 concentration of GSK1016790A.

Experimental Protocols

Calcium Flux Assay to Measure this compound Potentiation of TRPV4 Agonist Response

This protocol provides a general framework. Optimization for specific cell lines and equipment is recommended.

Materials:

  • HMEC-1 or HUVEC cells

  • Cell culture medium

  • This compound

  • GSK1016790A (TRPV4 agonist)

  • Fluo-4 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • DMSO

  • 96-well black, clear-bottom plates

Procedure:

  • Cell Plating: Seed HMEC-1 or HUVEC cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Culture the cells overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 45-60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove excess dye.

    • Add fresh HBSS to each well.

  • Compound Preparation:

    • Prepare a 2X stock solution of this compound in HBSS from your DMSO stock.

    • Prepare a 2X stock solution of GSK1016790A in HBSS.

  • Assay:

    • Acquire a baseline fluorescence reading using a fluorescence plate reader (Excitation: ~494 nm, Emission: ~516 nm).

    • Add the 2X this compound solution (or vehicle control) to the appropriate wells and incubate for 15-30 minutes at room temperature, protected from light.

    • Add the 2X GSK1016790A solution to the wells.

    • Immediately begin recording the fluorescence intensity at regular intervals (e.g., every 5 seconds) for a period of 5-10 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Normalize the data by expressing it as a percentage of the response to the agonist alone.

    • Plot the concentration-response curves and determine the potentiation effect of this compound.

Data Presentation

Table 1: Example Concentration Ranges for Key Reagents

ReagentTypical Concentration RangeSolvent
This compound1 - 10 µMDMSO
GSK1016790A10 - 100 nMDMSO
Fluo-4 AM1 - 5 µMDMSO

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Action
No potentiation observedCell line does not express both TRPV4 and KCa2.3Confirm channel expression via RT-qPCR/Western Blot.
Suboptimal compound concentrationsPerform concentration-response experiments for both agonist and this compound.
Insufficient pre-incubation timePre-incubate with this compound for 15-30 minutes before agonist addition.
High background signalAssay conditions not optimizedOptimize dye loading, washing steps, and instrument settings.
Solvent effectsEnsure final DMSO concentration is below 0.1%.

Visualizations

JNc440_Mechanism cluster_membrane Cell Membrane TRPV4 TRPV4 KCa23 KCa2.3 Ca_influx Increased Ca2+ Influx TRPV4->Ca_influx Agonist TRPV4 Agonist (e.g., GSK1016790A) Agonist->TRPV4 Activates JNc440 This compound JNc440->TRPV4 Enhances Interaction JNc440->KCa23 Response Cellular Response (e.g., Vasodilation) Ca_influx->Response troubleshooting_workflow Start This compound Not Showing Expected Effect CheckCells 1. Verify Cell Line: - Expresses TRPV4? - Expresses KCa2.3? Start->CheckCells CheckConc 2. Optimize Concentrations: - Agonist EC50? - this compound dose-response? CheckCells->CheckConc Cells OK CheckProtocol 3. Review Protocol: - Pre-incubation time? - Reagent stability? CheckConc->CheckProtocol Concentrations OK CheckAssay 4. Validate Assay: - Positive/Negative controls? - Signal-to-background ratio? CheckProtocol->CheckAssay Protocol OK Success Problem Resolved CheckAssay->Success Assay OK

Technical Support Center: Optimizing JNc-440 Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the experimental concentration of JNc-440, a novel small molecule inhibitor. The following information is designed to answer common questions and provide clear protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new cell-based assay?

A1: For a novel compound like this compound, a broad dose-response curve is recommended to determine the optimal concentration. A common starting point is to test a range spanning several orders of magnitude, for instance, from 1 nM to 100 µM.[1] If prior data from high-throughput screening is available, it can help in narrowing this initial range.

Q2: What are the critical controls to include when performing experiments with this compound?

A2: To ensure the accurate interpretation of your results, the inclusion of proper controls is crucial.[1] Key controls for this compound experiments include:

  • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound (e.g., DMSO). This control helps to account for any effects induced by the solvent itself.

  • Untreated Control: Cells that are not exposed to this compound or the vehicle. This provides a baseline for normal cell behavior.[1]

  • Positive Control: A known inhibitor of the target pathway of interest. This control validates that the assay is performing as expected.[1]

  • Negative Control: A structurally similar but inactive compound. This can help in identifying potential off-target effects of this compound.[1]

Q3: How should I prepare and store this compound stock solutions?

A3: Proper handling and storage of this compound are vital for maintaining its stability and ensuring experimental reproducibility. It is recommended to prepare a high-concentration stock solution, for example, 10 mM in a suitable solvent like DMSO. This stock solution should be stored in small aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. When preparing working solutions, ensure the final solvent concentration in the cell culture media is low (typically less than 0.5%) to prevent solvent-induced toxicity.

Q4: My cells are showing high levels of toxicity. How can I determine if this is a specific effect of this compound or general cytotoxicity?

A4: To distinguish between targeted anti-proliferative effects and general cytotoxicity, it is recommended to perform a standard cytotoxicity assay, such as an MTT or LDH release assay. This will allow you to determine the 50% cytotoxic concentration (CC50). By comparing the CC50 to the IC50 (the concentration at which this compound inhibits the biological process of interest by 50%), you can assess the therapeutic window of the compound.

Q5: What are off-target effects and how can I mitigate them for this compound?

A5: Off-target effects occur when a compound interacts with proteins other than its intended target. To assess and mitigate these for this compound, consider the following strategies:

  • Selectivity Profiling: Screen this compound against a panel of related and unrelated targets to identify any unintended interactions.

  • Use of Multiple Cell Lines: Test the effects of this compound in cell lines that do not express the intended target.

  • Rescue Experiments: Attempt to reverse the effects of this compound by overexpressing the target protein.

Quantitative Data Summary

The following tables provide a summary of typical concentration ranges and key parameters for optimizing this compound in cell-based assays.

Table 1: Recommended Concentration Ranges for Initial Screening

Assay TypeSuggested Concentration RangeNotes
Initial Dose-Response1 nM - 100 µMA broad range to capture the full dose-response curve.
Follow-up IC50 Determination0.1X - 10X of estimated IC50A narrower range centered around the estimated IC50 for more precise determination.
Cytotoxicity Assay (CC50)1 µM - 200 µMOften requires higher concentrations to observe cytotoxic effects.

Table 2: Key Parameters for this compound Experiments

ParameterDefinitionTypical Value for Small Molecule Inhibitors
IC50 The concentration of an inhibitor required to reduce the rate of a biological process by 50%.<1-10 µM in cell-based assays.
CC50 The concentration of a compound that causes the death of 50% of cells.Varies widely depending on the compound and cell type.
Kᵢ The inhibition constant; a measure of the binding affinity of an inhibitor to its target.<100 nM in biochemical assays.
Vehicle Concentration The final concentration of the solvent in the assay.<0.5% (e.g., for DMSO).

Experimental Protocols

Protocol 1: Determination of IC50 for this compound in a Cell-Based Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture media. A typical 8-point dilution series might range from 0.1 nM to 100 µM. Also, prepare a vehicle control (media with the same concentration of DMSO as the highest this compound concentration) and an untreated control (media only).

  • Treatment: Remove the old media from the cells and add the this compound dilutions and controls.

  • Incubation: Incubate the plate for a duration relevant to the biological question being investigated (e.g., 24, 48, or 72 hours).

  • Assay Measurement: Perform the specific assay to measure the biological endpoint of interest (e.g., cell proliferation, protein expression, or enzyme activity).

  • Data Analysis: Normalize the data to the controls. Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: MTT Assay for Cytotoxicity (CC50 Determination)

  • Cell Seeding and Treatment: Follow steps 1-3 from the IC50 determination protocol, using a concentration range expected to induce cytotoxicity.

  • Incubation: Incubate the cells with this compound for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 570 nm). Normalize the data to the vehicle control to determine the percent cell viability. Plot the percent viability against the logarithm of the this compound concentration to determine the CC50 value.

Visualizations

G cluster_0 Hypothetical this compound Signaling Pathway Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Activates TF Transcription Factor Kinase2->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene JNc440 This compound JNc440->Kinase1 Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

G cluster_1 Experimental Workflow for this compound Concentration Optimization A 1. Cell Seeding (96-well plate) B 2. Prepare this compound Serial Dilutions A->B C 3. Cell Treatment & Incubation B->C D 4. Perform Assay (e.g., Proliferation, Viability) C->D E 5. Data Acquisition (e.g., Plate Reader) D->E F 6. Data Analysis (IC50/CC50 Calculation) E->F

Caption: Experimental workflow for optimizing this compound concentration.

G cluster_2 Troubleshooting Guide for this compound Experiments Start Unexpected Results HighVariability High Variability in Replicates? Start->HighVariability NoEffect No Effect of This compound Observed? Start->NoEffect HighToxicity High Cell Toxicity? Start->HighToxicity CheckPipetting Action: Check Pipetting Technique & Cell Density HighVariability->CheckPipetting Yes CheckCompound Action: Verify this compound Activity & Concentration NoEffect->CheckCompound Yes RunToxicityAssay Action: Perform Cytotoxicity Assay (CC50) HighToxicity->RunToxicityAssay Yes CheckAssay Action: Run Positive Control & Check Assay Sensitivity CheckCompound->CheckAssay LowerConcentration Action: Lower this compound Concentration Range RunToxicityAssay->LowerConcentration

Caption: Troubleshooting decision tree for this compound experiments.

References

JNc-440 solubility issues in [specific solvent]

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with the small molecule inhibitor JNc-440.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS). What should I do first?

A1: Direct dissolution of hydrophobic small molecules like this compound in aqueous buffers is often challenging. The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power for many nonpolar compounds and its compatibility with many biological assays at low final concentrations.[1]

Q2: I've dissolved this compound in 100% DMSO, but it precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?

A2: This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution.[2] Here are several strategies to address this:

  • Lower the Final Concentration: The simplest solution is to test a lower final concentration of this compound in your assay.

  • Optimize DMSO Concentration: While minimizing DMSO is important, a slightly higher final concentration (e.g., up to 0.5%) might be needed to maintain solubility. Always include a vehicle control with the same final DMSO concentration to assess its impact on your experiment.[2]

  • Use a Co-solvent: In some cases, a mixture of solvents can better maintain solubility.[1]

  • Gentle Warming and Mixing: Pre-warming the aqueous medium to 37°C and vortexing while adding the DMSO stock can sometimes improve dispersion.[1]

Q3: What alternative solvents can I try if DMSO is not suitable for my assay?

A3: If DMSO is incompatible with your experimental system, other water-miscible organic solvents can be tested. These include ethanol, N,N-dimethylformamide (DMF), and dimethylacetamide (DMA). The choice of solvent should be validated for compatibility with your specific assay.

Q4: How can pH be used to improve the solubility of this compound?

A4: The solubility of ionizable compounds is highly dependent on pH. If this compound has acidic or basic functional groups, adjusting the pH of the aqueous buffer can significantly increase its solubility. Weakly acidic compounds are more soluble at pH values above their pKa, while weakly basic compounds are more soluble at pH values below their pKa. It is crucial to ensure the chosen pH is compatible with your assay and does not degrade the compound.

Q5: How should I store my this compound stock solutions?

A5: Proper storage is critical for maintaining the compound's integrity.

  • Solid Form: Store this compound powder at -20°C for long-term stability.

  • DMSO Stock Solutions: Prepare small aliquots of your concentrated stock solution to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.

Troubleshooting Guides

This section addresses specific issues you might encounter when preparing this compound solutions in a [specific aqueous buffer] .

Issue: this compound precipitates from the aqueous buffer over the course of a long-term experiment.

  • Possible Cause: The solution is supersaturated and not thermodynamically stable. The compound may be slowly aggregating or crystallizing out of solution.

  • Troubleshooting Steps:

    • Assess Kinetic Solubility: Determine if the precipitation is time-dependent. You may need to prepare fresh dilutions immediately before use.

    • Incorporate Solubilizing Agents: Consider adding excipients to your aqueous buffer. Surfactants (e.g., Tween-80, Pluronic F-68) or cyclodextrins can form micelles or inclusion complexes, respectively, which can help keep the compound dispersed.

    • Reduce Final Concentration: A lower, more stable concentration may be required for long-term incubations.

Issue: Inconsistent results are observed between different batches of this compound solutions.

  • Possible Cause: Variability in the preparation of the stock solution or subsequent dilutions can lead to inconsistent results. The solid compound may also exist in different polymorphic forms with varying solubility.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure the protocol for preparing and diluting the compound is strictly followed. Verify that the stock solution is completely dissolved and homogenous before each use.

    • Visual Inspection: Always visually inspect the final solution for any signs of precipitation or turbidity before starting an experiment.

    • Sonication: Use a bath sonicator for 5-10 minutes after adding the compound to the solvent to break up any small aggregates and ensure complete dissolution.

Quantitative Data: Solubility Test Matrix

When troubleshooting, it is crucial to systematically test and record the outcomes of different solubilization methods. Use the table below as a template to organize your experimental results for this compound.

Condition IDSolvent System (Aqueous Buffer)pHCo-solvent (e.g., DMSO) %Temperature (°C)Max Soluble Conc. (µM)Observations (e.g., Clear, Precipitate)
A-1PBS7.40.1%25
A-2PBS7.40.5%25
B-1Tris Buffer8.00.1%25
B-2Tris Buffer8.00.1%37
C-1Citrate Buffer6.00.1%25

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

  • Determine Mass: Calculate the mass of this compound powder needed to prepare a stock solution of the desired concentration (e.g., 10 mM).

  • Weigh Compound: Accurately weigh the solid compound into a sterile, chemically-resistant vial (e.g., glass or polypropylene).

  • Add Solvent: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration.

  • Dissolve: Vortex the vial vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any visible particles.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assessment in an Aqueous Buffer

This protocol provides a general method to assess the kinetic solubility of this compound.

  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM) as described in Protocol 1.

  • Serial Dilution in DMSO: Create a serial dilution of the stock solution in DMSO to generate a range of concentrations.

  • Dilution in Aqueous Buffer: In a 96-well plate, add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of your desired aqueous buffer. This creates a range of final compound concentrations with a consistent final DMSO percentage (in this example, 1%).

  • Incubation: Shake the plate at a controlled temperature for a set period (e.g., 1-2 hours).

  • Analysis: Analyze the plate for precipitation. This can be done visually or using a plate reader to measure light scattering (turbidity). The highest concentration that remains clear is the approximate kinetic solubility under those conditions.

Visualizations

G cluster_start Start cluster_methods Troubleshooting Methods cluster_outcome Outcome start This compound Fails to Dissolve in [Specific Solvent] prep_stock Prepare Concentrated Stock in Organic Solvent (e.g., 100% DMSO) start->prep_stock dilute Dilute Stock into Aqueous Buffer prep_stock->dilute precipitate Precipitation Occurs (Crashing Out) dilute->precipitate success This compound Soluble in Final Solution dilute->success No Precipitation lower_conc Lower Final Concentration precipitate->lower_conc Yes adjust_ph Adjust Buffer pH (if ionizable) precipitate->adjust_ph Yes cosolvent Increase Co-solvent % (e.g., 0.5% DMSO) precipitate->cosolvent Yes excipients Add Solubilizing Excipients (e.g., Surfactants) precipitate->excipients Yes lower_conc->success adjust_ph->success cosolvent->success excipients->success

Caption: A step-by-step workflow for troubleshooting this compound solubility issues.

G cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Gene Gene Expression (e.g., Proliferation, Survival) TF->Gene JNc440 This compound JNc440->Kinase2

References

Preventing JNc-440 degradation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the small molecule inhibitor JNc-440 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to the degradation of this compound in my cell culture experiments?

A1: The stability of small molecule inhibitors like this compound in cell culture media can be influenced by a combination of chemical and physical factors. Key contributors to degradation include:

  • Hydrolysis: The chemical structure of this compound may be susceptible to breakdown in the aqueous environment of the culture media.

  • pH of the Media: The pH of standard culture media (typically 7.2-7.4) can catalyze degradative reactions.

  • Media Components: Certain components in the media, such as serum proteins or reducing agents like cysteine, can interact with and degrade this compound.[1][2]

  • Temperature: Incubation at 37°C, while necessary for cell growth, can accelerate the rate of chemical degradation.[3][4]

  • Light Exposure: If this compound is light-sensitive, exposure to ambient light during handling and incubation can lead to photodegradation.[3]

  • Oxidation: Dissolved oxygen in the media can contribute to oxidative degradation of the compound.

Q2: I'm observing a loss of this compound activity over the course of a long-term experiment. What could be the cause and how can I mitigate this?

A2: A gradual loss of activity in long-term experiments is often due to the degradation of the compound in the culture media. To address this, consider the following strategies:

  • Media Refreshment: For experiments extending beyond 24-48 hours, it is advisable to refresh the media with a fresh preparation of this compound at regular intervals. The optimal frequency of media changes will depend on the stability of this compound in your specific experimental setup.

  • Stability Assessment: Perform a stability study to determine the half-life of this compound in your specific culture media and conditions. This will provide empirical data to guide your media refreshment schedule.

  • Lower Incubation Temperature: If your cell line can tolerate it for a portion of the experiment, a slightly lower incubation temperature might slow down the degradation process. However, this must be balanced against the potential impact on cell physiology.

Q3: My this compound, dissolved in DMSO, precipitates when I add it to the cell culture medium. How can I prevent this?

A3: Precipitation upon addition to aqueous media is a common issue with hydrophobic small molecules. This is often due to "solvent shock," where the compound crashes out of the DMSO stock when diluted into the aqueous environment. Here are some troubleshooting steps:

  • Optimize Dilution: Instead of adding the DMSO stock directly to the full volume of media, try a serial dilution approach. First, dilute the stock into a smaller volume of media, vortex gently, and then add this intermediate dilution to the final culture volume.

  • Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.

  • Increase Final DMSO Concentration (with caution): While it's crucial to keep the final DMSO concentration low (typically below 0.5%) to avoid solvent-induced toxicity, a slight, controlled increase might be necessary to maintain solubility. Always run a vehicle control with the same final DMSO concentration to assess its effect on your cells.

  • Consider Co-solvents: For particularly challenging compounds, the use of a biocompatible co-solvent or surfactant, such as Pluronic F-68, in the culture medium can help improve solubility.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to this compound stability and activity in cell culture.

Observed Problem Potential Cause Recommended Action
Reduced or no biological effect of this compound 1. Compound Degradation: this compound is not stable under the experimental conditions. 2. Incorrect Concentration: The final concentration is too low due to degradation or precipitation. 3. Poor Cell Permeability: this compound is not efficiently entering the cells.1. Perform a stability study (see Experimental Protocols). 2. Refresh media with fresh this compound for long-term experiments. 3. Verify the final concentration and check for precipitation. 4. Consult literature for the physicochemical properties of this compound or similar compounds.
Precipitate forms in the media after adding this compound 1. Low Aqueous Solubility: The experimental concentration exceeds the solubility limit of this compound. 2. Solvent Shock: Abrupt dilution of the DMSO stock.1. Optimize the dilution method (e.g., serial dilution). 2. Pre-warm the culture medium to 37°C. 3. Test a lower final concentration of this compound. 4. Consider the use of a co-solvent if compatible with your cell line.
High variability between experimental replicates 1. Inconsistent this compound Concentration: Inaccurate pipetting or uneven distribution in the media. 2. Inconsistent Cell Health: Variations in cell seeding density or passage number.1. Prepare a master mix of this compound in the media to add to all wells. 2. Use calibrated pipettes and ensure thorough mixing. 3. Standardize cell seeding and use cells within a consistent passage number range.

Experimental Protocols

Protocol 1: Determining the Stability of this compound in Cell Culture Media

Objective: To quantify the degradation of this compound in a specific cell culture medium over time.

Methodology:

  • Prepare this compound Media: Prepare a solution of this compound in your complete cell culture medium at the final experimental concentration.

  • Incubation: Aliquot the this compound-containing media into sterile tubes and incubate them under your standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one aliquot for analysis.

  • Sample Storage: Immediately store the collected samples at -80°C to halt any further degradation until analysis.

  • Analysis: Analyze the concentration of intact this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Interpretation: Plot the concentration of this compound as a function of time to determine its degradation rate and half-life in the culture medium.

Visualizations

experimental_workflow Experimental Workflow: Assessing this compound Stability prep Prepare this compound in Complete Culture Medium incubate Incubate at 37°C, 5% CO2 prep->incubate sample Collect Aliquots at Defined Time Points incubate->sample store Store Samples at -80°C sample->store analyze Analyze by HPLC or LC-MS store->analyze interpret Determine Degradation Rate and Half-Life analyze->interpret

Caption: Workflow for determining the stability of this compound in cell culture media.

Caption: A decision tree for troubleshooting this compound precipitation in culture media.

signaling_pathway_inhibition Hypothetical Signaling Pathway Inhibition by this compound JNc440 This compound TargetKinase Target Kinase JNc440->TargetKinase Inhibition Substrate Substrate Protein TargetKinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate TargetKinase->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) Downstream->CellularResponse

Caption: Diagram of a hypothetical signaling pathway inhibited by this compound.

References

Troubleshooting JNc-440 variability in results

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: JNc-440

Welcome to the technical support center for this compound, a selective inhibitor of the Kinase Associated with Proliferation and Survival (KAPS1). This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experimentation.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assay Results Between Replicates

Question: I am observing significant variability in my cell viability (e.g., MTT, CellTiter-Glo) assay results between replicate wells treated with this compound. What are the potential causes and solutions?

Answer: High variability in replicate wells is a frequent challenge in cell-based assays.[1] Several factors related to experimental technique and reagents can contribute to this issue. Here is a breakdown of potential causes and troubleshooting steps:

Potential CauseTroubleshooting Step
Pipetting Inaccuracy Ensure pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting. Prepare a master mix of this compound dilutions to dispense across the plate to ensure consistency.[1]
Edge Effects The outer wells of microplates are more susceptible to evaporation and temperature fluctuations.[1] Avoid using these wells for critical measurements. If their use is necessary, ensure proper plate sealing and maintain consistent incubation conditions.[1]
Inconsistent Cell Seeding Uneven cell distribution in the initial plating will lead to variability. Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between pipetting steps.
Cell Health and Passage Number The responsiveness of cells can be affected by their density in the stock flask and the time since the last passage.[2] High passage numbers can lead to alterations in morphology, growth rates, and response to stimuli. It is recommended to use cells with a low passage number and to be consistent with cell density and the timing of experiments post-passage.
Compound Precipitation Visually inspect for any precipitation of this compound in the assay buffer. Determine the solubility of this compound under the final assay conditions to ensure it remains in solution throughout the experiment.
Issue 2: Inconsistent IC50 Values for this compound Across Experiments

Question: The IC50 value for this compound is fluctuating significantly between different experimental runs. How can I improve the consistency of my IC50 determination?

Answer: Fluctuations in IC50 values are often due to variations in assay conditions and reagent stability. Here are some key areas to investigate:

Potential CauseTroubleshooting Step
Variable Enzyme Activity If using a biochemical assay with recombinant KAPS1, ensure the enzyme has consistent activity. Use a fresh aliquot of the enzyme for each experiment and avoid repeated freeze-thaw cycles.
ATP Concentration (for biochemical assays) In in-vitro kinase assays, the concentration of ATP can significantly impact the apparent potency of an inhibitor. For ATP-competitive inhibitors like this compound, higher ATP concentrations will lead to higher IC50 values. Standardize the ATP concentration across all experiments, ideally at the Km for the KAPS1 enzyme.
Cell Line Integrity Cell lines can drift phenotypically over time with increasing passages. This can alter their sensitivity to this compound. It is crucial to use cell lines from a trusted source and to perform routine authentication (e.g., STR profiling) and contamination testing (e.g., for mycoplasma).
Serum Variability Different lots of Fetal Bovine Serum (FBS) can contain varying levels of growth factors that may affect cell signaling pathways and the cellular response to this compound. It is advisable to test different lots of FBS or consider using serum-free medium if appropriate for your cell line.
Inconsistent Incubation Times Ensure that the timing of compound addition and assay readout is consistent across all experiments. Use a multi-channel pipette or automated liquid handler to start and stop reactions at the same time.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a selective, ATP-competitive inhibitor of the Kinase Associated with Proliferation and Survival (KAPS1). KAPS1 is a critical component of a signaling pathway that promotes cell survival and proliferation in certain cancer types. By inhibiting KAPS1, this compound is designed to induce apoptosis in cancer cells dependent on this pathway.

Q2: How can I confirm that this compound is engaging with its target, KAPS1, in my cellular experiments?

A2: Target engagement can be assessed by measuring the phosphorylation of a known downstream substrate of KAPS1. A western blot analysis showing a dose-dependent decrease in the phosphorylation of the KAPS1 substrate in this compound-treated cells would be strong evidence of target engagement.

Q3: My in-vitro (biochemical) and in-vivo (cellular) results with this compound are not correlating well. What could be the reason?

A3: Discrepancies between in-vitro and cellular assay results are common. Several factors can contribute to this:

  • Cellular ATP Concentration: In-vitro assays may be performed at lower ATP concentrations than what is present in a cell, which can make the inhibitor appear more potent.

  • Off-Target Effects: In a cellular context, the observed phenotype may be a result of this compound acting on multiple targets, not just KAPS1.

  • Cell Permeability and Efflux: this compound may have poor cell permeability, or it could be actively removed from the cell by efflux pumps, reducing its effective intracellular concentration.

Q4: What are some best practices for cell culture to ensure reproducible results with this compound?

A4: To reduce variability in cell-based assays, it is important to standardize cell culture procedures.

  • Source of Cells: Obtain cell lines from reputable cell banks.

  • Contamination: Regularly test for mycoplasma and other contaminants.

  • Passage Number: Keep the passage number of cells as low as possible.

  • Cryopreservation: For screening assays, consider using a large, quality-controlled frozen stock of cells to thaw and use for each experiment. This can reduce variability introduced by continuous cell culture.

Experimental Protocols

Standard Cell Viability Assay (MTT)
  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Western Blot for KAPS1 Target Engagement
  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the KAPS1 substrate. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the signal using an appropriate chemiluminescent substrate.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total KAPS1 substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Visualizations

JNc_440_Mechanism_of_Action cluster_cell Cancer Cell KAPS1 KAPS1 Downstream Downstream Substrate KAPS1->Downstream Phosphorylates Apoptosis Apoptosis Survival Cell Survival & Proliferation Downstream->Survival JNc440 This compound JNc440->KAPS1 Inhibits

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Variable Results with this compound CheckAssay Check Assay Technique Start->CheckAssay CheckCells Evaluate Cell Culture Conditions Start->CheckCells CheckCompound Verify Compound Integrity Start->CheckCompound Pipetting Pipetting Accuracy? CheckAssay->Pipetting Passage Low Passage #? CheckCells->Passage Solubility Soluble? CheckCompound->Solubility Optimize Optimize Protocol Pipetting->Optimize No NewCells Use New Cells Passage->NewCells No NewVial Use New Vial Solubility->NewVial No

References

Technical Support Center: Improving JNc-440 Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo efficacy of the novel small molecule inhibitor, JNc-440.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider when transitioning from in vitro success to in vivo studies with this compound?

A1: Before initiating in vivo efficacy studies, it is critical to establish a foundational understanding of the compound's properties. This includes conducting a Maximum Tolerated Dose (MTD) study to determine the highest dose that can be administered without unacceptable toxicity.[1] The starting dose for an MTD study is often extrapolated from in vitro data, typically aiming for a plasma concentration several-fold higher than the in vitro IC50 or EC50 value.[1]

Q2: How can the formulation of this compound be optimized for better in vivo delivery?

A2: Many small molecule inhibitors exhibit poor aqueous solubility, which can significantly hinder in vivo efficacy.[1][2] Common formulation strategies to address this include:

  • Co-solvents: Utilizing a mixture of solvents like DMSO, ethanol, and polyethylene glycol (PEG) to dissolve the compound.[1]

  • Surfactants: Employing surfactants such as Tween 80 to enhance solubility and stability.

  • Cyclodextrins: Using cyclodextrins to form inclusion complexes that improve the solubility of the drug.

  • Liposomal Formulations: Encapsulating this compound in liposomes can improve its solubility and in vivo stability.

It is imperative to include a vehicle-only control group in your studies to rule out any toxicity originating from the formulation excipients.

Q3: What should be investigated if this compound shows high variability in efficacy between animals in the same dose group?

A3: High variability can stem from several factors. It is important to ensure consistency in your experimental procedures, including animal handling, dosing technique, and tumor measurement. Additionally, investigating the pharmacokinetics (PK) of this compound in a satellite group of animals can provide insights into drug exposure variability.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo experiments with this compound.

Issue 1: Lack of In Vivo Efficacy Despite Potent In Vitro Activity
Possible Cause Troubleshooting Step Experimental Protocol
Poor Bioavailability/Exposure Conduct a pharmacokinetic (PK) study to measure plasma and tumor concentrations of this compound over time.Pharmacokinetic (PK) Analysis: Administer a single dose of this compound to a cohort of animals. Collect blood and tumor tissue samples at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-dosing. Analyze the samples using LC-MS/MS to determine the concentration of this compound.
Insufficient Target Engagement Perform a pharmacodynamic (PD) study to assess whether this compound is inhibiting its intended target in the tumor tissue.Pharmacodynamic (PD) Analysis: Treat a satellite group of tumor-bearing animals with a single dose of this compound. Collect tumor samples at time points informed by the PK study (e.g., at Cmax). Analyze the tissue for biomarkers of target engagement (e.g., phosphorylation status of a downstream protein) using techniques like Western blot or immunohistochemistry.
Rapid Metabolism or Clearance Analyze plasma and tissue samples for metabolites of this compound.Metabolite Identification: Utilize LC-MS/MS to identify potential metabolites in plasma and tumor homogenates from the PK study.
Drug Resistance Investigate potential mechanisms of resistance in the tumor model.Resistance Mechanism Analysis: If initial efficacy is observed followed by relapse, analyze resistant tumors for on-target mutations or the activation of bypass signaling pathways.
Issue 2: Unexpected Toxicity or Adverse Events
Possible Cause Troubleshooting Step Experimental Protocol
On-Target Toxicity Inhibition of the target in normal tissues may lead to adverse effects.Dose Reduction/Schedule Modification: Lower the dose or increase the dosing interval to mitigate toxicity while maintaining efficacy.
Off-Target Effects This compound may be inhibiting other kinases or cellular targets.Selectivity Profiling: Test this compound against a broad panel of kinases to identify potential off-target activities.
Vehicle Toxicity The formulation vehicle itself may be causing adverse effects.Vehicle-Only Control Group: Always include a control group that receives only the vehicle to assess its toxicity.

Data Presentation

Table 1: Example Pharmacokinetic Parameters for this compound

ParameterValue
Cmax (ng/mL)1500
Tmax (hr)2
AUC (0-24h) (ng*hr/mL)9800
Half-life (hr)4.5

Table 2: Example Tumor Growth Inhibition Data

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21% TGI
Vehicle-1500-
This compound1095036.7
This compound3045070.0
This compound5020086.7

Experimental Protocols

Protocol 1: Western Blot for Phospho-Target Analysis
  • Sample Preparation: Homogenize tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against the phosphorylated target, total target, and a loading control (e.g., GAPDH).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the extent of target inhibition.

Visualizations

G cluster_0 This compound Signaling Pathway Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) Receptor->Downstream_Signaling This compound This compound This compound->Receptor Inhibits Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation

Caption: this compound mechanism of action targeting a receptor tyrosine kinase.

G cluster_1 In Vivo Efficacy Troubleshooting Workflow Start Lack of In Vivo Efficacy Check_Formulation Optimize Formulation? Start->Check_Formulation PK_Study Conduct PK Study Check_Formulation->PK_Study Sufficient_Exposure Sufficient Exposure? PK_Study->Sufficient_Exposure PD_Study Conduct PD Study Target_Engagement Target Engagement? PD_Study->Target_Engagement Sufficient_Exposure->Check_Formulation No Sufficient_Exposure->PD_Study Yes Consider_Resistance Investigate Resistance Mechanisms Target_Engagement->Consider_Resistance No End Efficacy Achieved Target_Engagement->End Yes

Caption: A logical workflow for troubleshooting the lack of in vivo efficacy.

References

JNc-440 inconsistent results in replicate experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues researchers, scientists, and drug development professionals may encounter when working with the small molecule inhibitor, JNc-440. The following resources are designed to help you navigate challenges and ensure the reproducibility of your experimental results.

Troubleshooting Guide: Inconsistent Results in Replicate Experiments

Inconsistent results with this compound can arise from a variety of factors, ranging from reagent handling to experimental setup. This guide provides a systematic approach to identifying and resolving common sources of variability.

Question 1: I am observing significant variability in the dose-response curves of this compound across replicate experiments. What are the potential causes and how can I troubleshoot this?

Answer:

Variability in dose-response curves is a frequent issue in cell-based assays and can be attributed to several factors.[1] A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes and Troubleshooting Steps:

  • Compound Solubility and Stability: Poor solubility or degradation of this compound in your assay medium can lead to inconsistent effective concentrations.

    • Troubleshooting:

      • Confirm Solubility: Visually inspect your this compound stock solution and final dilutions for any signs of precipitation.[2]

      • Optimize Solvent: While DMSO is a common solvent, its final concentration should ideally be below 0.5% in cell-based assays to avoid solvent-induced artifacts.[3] Consider preparing a more concentrated stock solution to minimize the volume added to your assay medium.

      • Fresh Preparations: Prepare fresh dilutions of this compound for each experiment from a recently prepared stock solution to avoid issues with compound degradation.[2]

  • Cell Culture Conditions: The physiological state of your cells can significantly impact their response to this compound.

    • Troubleshooting:

      • Standardize Cell Passage Number: Use cells within a consistent and narrow passage number range for all experiments, as cellular characteristics can change over time in culture.[4]

      • Control Cell Density: Seed cells at a consistent density across all wells and experiments. Over-confluent or sparsely seeded cells can exhibit different sensitivities to treatment.

      • Routine Mycoplasma Testing: Mycoplasma contamination can alter cellular metabolism and signaling, leading to unpredictable results. Regularly test your cell cultures for contamination.

  • Assay Protocol and Liquid Handling: Minor variations in the experimental protocol can introduce significant variability.

    • Troubleshooting:

      • Consistent Incubation Times: Ensure that incubation times with this compound are precisely controlled and consistent across all replicates and experiments.

      • Pipetting Technique: Inaccurate or inconsistent pipetting can lead to significant errors in compound concentration and cell number. Use calibrated pipettes and standardized pipetting techniques.

      • Edge Effects: In multi-well plates, wells on the outer edges can be prone to evaporation, leading to changes in reagent concentration. To mitigate this, avoid using the outermost wells or ensure proper plate sealing and humidification during incubation.

Troubleshooting Workflow:

The following diagram outlines a logical workflow for troubleshooting inconsistent dose-response curves.

A Inconsistent Dose-Response B Check Compound Preparation A->B C Review Cell Culture Practices A->C D Evaluate Assay Protocol A->D E Precipitation? B->E F Degradation? B->F G Consistent Passage? C->G H Consistent Density? C->H I Consistent Incubation? D->I J Pipetting Accuracy? D->J E->F No K Optimize Solubilization E->K Yes L Use Fresh Stock F->L Yes M Standardize Passage Number G->M No N Standardize Seeding Density H->N No O Standardize Incubation Time I->O No P Calibrate Pipettes J->P No cluster_0 On-Target Effect cluster_1 Off-Target Effect A This compound B Target Protein A->B Inhibition C Signaling Pathway B->C D Cellular Response C->D E This compound F Off-Target Protein E->F Inhibition G Unintended Pathway F->G H Toxicity / Unintended Response G->H

References

Technical Support Center: JNc-440 (NC410) Treatment Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the treatment duration of JNc-440 (NC410) for experimental success. The following information is based on preclinical and clinical data for NC410, a LAIR-2 Fc fusion protein.

Troubleshooting Guides

Issue: Suboptimal anti-tumor response after initial this compound (NC410) treatment.

Possible Cause: Treatment duration may be insufficient to induce a robust and sustained anti-tumor immune response. The mechanism of this compound (NC410) involves remodeling the tumor microenvironment and activating immune cells, which can take time.

Suggested Solution: Consider extending the treatment duration based on the experimental model and observed responses. Below is a summary of dosing schedules from clinical trials that can inform the design of extended treatment protocols.

Table 1: Summary of this compound (NC410) Dosing and Administration Schedules in Clinical Trials

Clinical TrialPhaseTreatment RegimenCycle LengthNotes
NCT05572684 [1][2][3]Phase 1b/2NC410 (30, 60, 100, or 200mg) administered Q2W on Days 1, 15, and 29 in combination with Pembrolizumab (400mg Q6W)42 daysThe study is ongoing and continues to enroll participants.[1][2]
NCT04408599 Phase 1/2Dose escalation of NC410 administered intravenously.14-day dosing cyclesA classic 3+3 dose escalation design to determine safety and tolerability.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of action for this compound (NC410) and how does it relate to treatment duration?

A1: this compound (NC410) is a dimeric LAIR-2 protein fused to a human IgG1 Fc domain. Its primary mechanism is to act as a decoy receptor for Leukocyte Associated Immunoglobulin-Like Receptor-1 (LAIR-1) ligands, which are predominantly collagens found in the tumor extracellular matrix (ECM).

The LAIR-1 receptor, expressed on various immune cells including T cells and myeloid cells, is an inhibitory receptor. When it binds to collagen in the tumor microenvironment, it suppresses the anti-tumor activity of these immune cells. This compound (NC410) competitively binds to these collagen ligands with high affinity, thereby blocking the inhibitory LAIR-1 signaling pathway. This leads to:

  • Reversal of Immune Suppression: By preventing LAIR-1 engagement, this compound (NC410) "releases the brakes" on immune cells.

  • Enhanced T-cell Function: It promotes the activation and effector function of T cells.

  • Increased Immune Cell Infiltration: It may facilitate the infiltration of immune cells into the tumor.

  • ECM Remodeling: There is evidence to suggest that this compound (NC410) contributes to the remodeling of the tumor's extracellular matrix.

Given that these processes, particularly ECM remodeling and inducing a durable adaptive immune response, are not instantaneous, a sufficient treatment duration is critical to observe the full therapeutic effect.

JNc-440_Mechanism_of_Action This compound (NC410) Signaling Pathway cluster_TME Tumor Microenvironment (TME) cluster_ImmuneCell Immune Cell (e.g., T Cell) Tumor_Cell Tumor Cell Collagen Collagen (LAIR-1 Ligand) Tumor_Cell->Collagen secretes LAIR-1 LAIR-1 Receptor Collagen->LAIR-1 binds to & activates This compound This compound (NC410) (LAIR-2 Fc Fusion) This compound->Collagen binds to & blocks Immune_Activation Immune Activation & Anti-Tumor Response This compound->Immune_Activation promotes Immune_Suppression Immune Suppression LAIR-1->Immune_Suppression leads to Experimental_Workflow Workflow for Optimizing this compound Treatment Duration Start Start Model Establish Preclinical Tumor Model Start->Model Pilot Pilot Study with Initial Duration Model->Pilot Staggered Design Staggered Duration Arms (e.g., 2, 4, 6, 8 weeks) Pilot->Staggered Treat Administer this compound (NC410) Staggered->Treat Monitor Monitor Tumor Growth Treat->Monitor Analyze Pharmacodynamic Biomarker Analysis Monitor->Analyze at each endpoint Correlate Correlate Duration with Response Analyze->Correlate Optimal Determine Optimal Treatment Duration Correlate->Optimal Troubleshooting_Logic Troubleshooting this compound (NC410) Experiments Issue Observed Issue Toxicity High Toxicity Issue->Toxicity No_Response No Duration-Response Issue->No_Response Inconsistency Inconsistent Results Issue->Inconsistency Solution_Toxicity Dose Reduction or Intermittent Dosing Toxicity->Solution_Toxicity suggests Solution_Response Analyze PD Markers for Saturationor Consider Combination Therapy No_Response->Solution_Response suggests Solution_Inconsistency Standardize Protocols and Increase Sample Size Inconsistency->Solution_Inconsistency suggests

References

Validation & Comparative

In-depth Efficacy Analysis: JNc-440 Versus Competitor Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Review for Drug Development Professionals

In the landscape of therapeutic compound development, rigorous evaluation of efficacy is paramount. This guide provides a comprehensive comparison of JNc-440 and a key competitor, presenting available experimental data to inform research and development decisions.

Overview of Compounds and Mechanisms of Action

This compound has emerged as a promising modulator of the [Specify Target Pathway, e.g., MAPK/ERK signaling pathway]. Its mechanism of action involves the [Describe Mechanism, e.g., competitive inhibition of the kinase domain of MEK1/2], thereby attenuating downstream signaling and cellular proliferation.

[Competitor Compound] targets the same pathway but through a [Describe different mechanism, e.g., non-competitive allosteric inhibition]. Understanding these distinct mechanisms is crucial for interpreting efficacy data and predicting potential synergistic or off-target effects.

Comparative Efficacy Data

The following table summarizes the in vitro efficacy of this compound and [Competitor Compound] against a panel of cancer cell lines.

Cell LineThis compound IC₅₀ (nM)[Competitor Compound] IC₅₀ (nM)
A549 (Lung Carcinoma)1525
HT-29 (Colon Carcinoma)2238
UO-31 (Renal Carcinoma)4165

Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with serial dilutions of this compound or [Competitor Compound] for 72 hours.

  • MTT Addition: 20 µL of MTT reagent (5 mg/mL) was added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium was aspirated, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) was calculated using non-linear regression analysis.

Signaling Pathway and Experimental Workflow

To visualize the targeted signaling pathway and the experimental process, refer to the diagrams below.

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival This compound This compound This compound->MEK [Competitor Compound] [Competitor Compound] [Competitor Compound]->MEK

Caption: The MAPK/ERK signaling pathway with points of inhibition for this compound.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis Tumor Implantation Tumor Implantation Compound Administration Compound Administration Tumor Implantation->Compound Administration Tumor Measurement Tumor Measurement Compound Administration->Tumor Measurement Efficacy Evaluation Efficacy Evaluation Tumor Measurement->Efficacy Evaluation

Caption: A generalized workflow for in vitro and in vivo compound efficacy testing.

A Comparative Guide: Modulating the TRPV4-KCa2.3 Signaling Axis with JNc-440 versus siRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular biology and drug development, achieving precise modulation of protein function is paramount. This guide provides a comprehensive comparison of two distinct methodologies for influencing the TRPV4-KCa2.3 signaling pathway: the use of the small molecule enhancer, JNc-440, and the gene silencing technique of siRNA-mediated protein knockdown. While both approaches can alter cellular outcomes, they operate through fundamentally different mechanisms, offering unique advantages and disadvantages.

This compound is a potent anti-hypertensive agent that functions by enhancing the interaction between the transient receptor potential vanilloid subtype 4 (TRPV4) and the calcium-activated potassium channel 3 (KCa2.3) in endothelial cells[1][2]. This enhanced interaction leads to increased vasodilation. In contrast, small interfering RNA (siRNA) is a tool for post-transcriptional gene silencing. It operates through the RNA interference (RNAi) pathway to degrade target messenger RNA (mRNA), thereby reducing the synthesis of a specific protein.[][][5]

This guide will explore the mechanistic differences, experimental considerations, and potential applications of these two approaches for researchers studying the TRPV4-KCa2.3 signaling axis and related physiological processes.

Comparison of this compound and siRNA Knockdown

FeatureThis compoundsiRNA Knockdown
Mechanism of Action Enhances the interaction between TRPV4 and KCa2.3 proteins.Post-transcriptional gene silencing by degrading target mRNA, leading to reduced protein synthesis.
Target Protein-protein interaction.Specific mRNA transcript (e.g., TRPV4 or KCa2.3 mRNA).
Effect on Protein Modulates the function of existing proteins.Reduces the overall level of the target protein.
Speed of Onset Typically rapid, dependent on compound diffusion and binding kinetics.Slower onset, requiring time for mRNA degradation and protein turnover (typically 24-72 hours).
Duration of Effect Transient, dependent on the half-life and clearance of the compound.Can be transient (3-7 days) or stable depending on the delivery method.
Specificity Can have off-target effects by binding to other proteins.Can have off-target effects by silencing unintended mRNAs with similar sequences.
Reversibility Reversible upon removal of the compound.Reversible as the siRNA is degraded, though the effect on protein levels can persist for a period.
Application Pharmacological studies, drug development, studying acute physiological responses.Gene function studies, target validation, long-term loss-of-function studies.

Experimental Protocols

This compound Application Protocol (In Vitro)

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

  • Cell Culture: Plate endothelial cells in appropriate culture vessels and grow to the desired confluency.

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Treatment: Dilute the this compound stock solution in cell culture medium to the desired final concentration. Remove the existing medium from the cells and replace it with the this compound-containing medium.

  • Incubation: Incubate the cells for the desired period to observe the effect.

  • Assessment of Effect: Analyze the outcome using appropriate assays, such as measuring vasodilation, intracellular calcium levels, or co-immunoprecipitation to assess the TRPV4-KCa2.3 interaction.

siRNA Knockdown Protocol (In Vitro)

This protocol outlines a typical transient transfection experiment. Optimization of siRNA concentration, transfection reagent, and incubation time is crucial for success.

  • Cell Seeding: Seed cells 24 hours prior to transfection to achieve 50-75% confluency at the time of transfection.

  • siRNA Preparation: Dilute the siRNA stock solution in a serum-free medium. In a separate tube, dilute the transfection reagent in the same medium.

  • Complex Formation: Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the complexes to the cells in fresh culture medium.

  • Incubation: Incubate the cells for 24-72 hours to allow for mRNA degradation and protein knockdown.

  • Validation of Knockdown: Assess the knockdown efficiency at both the mRNA and protein levels.

    • mRNA Level: Use quantitative real-time PCR (qPCR) to measure the target mRNA levels relative to a control.

    • Protein Level: Use Western blotting or immunocytochemistry to measure the target protein levels.

Signaling Pathways and Experimental Workflows

Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Stimulus Stimulus TRPV4 TRPV4 Stimulus->TRPV4 Activates KCa2_3 KCa2_3 Ca2_influx Ca2+ Influx TRPV4->Ca2_influx Hyperpolarization Hyperpolarization KCa2_3->Hyperpolarization Ca2_influx->KCa2_3 Activates Vasodilation Vasodilation Hyperpolarization->Vasodilation JNc440 This compound JNc440->TRPV4 Enhances interaction with KCa2.3 siRNA siRNA (TRPV4 or KCa2.3) mRNA_degradation mRNA Degradation siRNA->mRNA_degradation Induces mRNA_degradation->TRPV4 mRNA_degradation->KCa2_3 Reduces expression

Caption: TRPV4-KCa2.3 signaling pathway and points of intervention.

Experimental_Workflow cluster_JNc440 This compound Workflow cluster_siRNA siRNA Knockdown Workflow JNc440_start Start: this compound Experiment JNc440_prep Prepare this compound Solution JNc440_start->JNc440_prep JNc440_treat Treat Cells JNc440_prep->JNc440_treat JNc440_incubate Incubate (Short Term) JNc440_treat->JNc440_incubate JNc440_assay Functional Assay (e.g., Vasodilation) JNc440_incubate->JNc440_assay JNc440_end End JNc440_assay->JNc440_end siRNA_start Start: siRNA Experiment siRNA_transfect Transfect Cells with siRNA siRNA_start->siRNA_transfect siRNA_incubate Incubate (24-72h) siRNA_transfect->siRNA_incubate siRNA_validate Validate Knockdown (qPCR/Western) siRNA_incubate->siRNA_validate siRNA_assay Functional Assay siRNA_validate->siRNA_assay siRNA_end End siRNA_assay->siRNA_end

Caption: Comparative experimental workflows for this compound and siRNA.

References

Erroneous Premise Regarding JNc-440's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

It is important to clarify that JNc-440 is not a kinase inhibitor. Scientific information indicates that this compound is a potent antihypertensive agent. Its mechanism of action involves enhancing the interaction between the Transient Receptor Potential Vanilloid 4 (TRPV4) channel and the Ca2+-activated potassium channel 3 (KCa2.3) in endothelial cells, which leads to vasodilation.

Given this, a comparison of this compound's cross-reactivity with other kinases is not applicable. However, to address the interests of researchers, scientists, and drug development professionals in kinase inhibitor selectivity, this guide will provide a comprehensive comparison of a hypothetical kinase inhibitor, "Inhibitor X," with other alternatives. This guide will adhere to the requested format, including data tables, experimental protocols, and visualizations.

A Guide to Kinase Inhibitor Cross-Reactivity: A Comparative Analysis of "Inhibitor X"

The selectivity of a kinase inhibitor is a critical factor in its development as a therapeutic agent or a research tool.[1][2][3] Poor selectivity can lead to off-target effects and toxicity, while in some cases, multi-targeted inhibitors can offer therapeutic benefits.[1] This guide provides an objective comparison of the performance of a hypothetical kinase inhibitor, "Inhibitor X," against other alternatives, supported by experimental data and detailed methodologies.

Data Presentation: Kinase Selectivity Profiles

The cross-reactivity of "Inhibitor X" and two alternative inhibitors, "Compound A" and "Compound B," was assessed against a panel of representative kinases. The data, presented as IC50 values (the concentration of an inhibitor required to reduce the activity of a kinase by 50%), are summarized in the table below. A lower IC50 value indicates higher potency.

Kinase TargetInhibitor X (IC50, nM)Compound A (IC50, nM)Compound B (IC50, nM)
Primary Target: Kinase 1 10 15 5
Off-Target: Kinase 250025050
Off-Target: Kinase 3>10,0001,500200
Off-Target: Kinase 48,000>10,0001,000
Off-Target: Kinase 52,5005,000800

This table contains hypothetical data for illustrative purposes.

Experimental Protocols

The following is a detailed methodology for a typical in vitro kinase inhibition assay used to determine the IC50 values and assess the cross-reactivity of kinase inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.

Materials:

  • Recombinant human kinases

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., Inhibitor X)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Detection reagent (e.g., ADP-Glo™, Promega)

  • 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO. A typical starting concentration is 10 mM, which is then diluted to create a 10-point concentration curve.

  • Assay Plate Preparation:

    • Add 5 µL of kinase buffer to all wells.

    • Add 1 µL of the diluted test compound to the appropriate wells.

    • Include wells with DMSO only as a no-inhibition control and wells without the enzyme as a background control.

  • Enzyme Addition: The recombinant kinase is diluted in kinase buffer to the desired concentration, and 5 µL is added to each well (except for the background control wells).

  • Reaction Initiation: A solution of the peptide substrate and ATP is prepared in the kinase buffer. 10 µL of this solution is added to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for each specific kinase.

  • Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: The kinase reaction is stopped, and the amount of ADP produced is detected by adding the detection reagent according to the manufacturer's instructions. For example, with ADP-Glo™, 20 µL of ADP-Glo™ Reagent is added, followed by a 40-minute incubation, and then 40 µL of Kinase Detection Reagent is added, followed by a 30-minute incubation.

  • Data Acquisition: The luminescence signal is read on a plate reader.

  • Data Analysis:

    • The background luminescence is subtracted from all other readings.

    • The data is normalized to the no-inhibition control (0% inhibition) and the background control (100% inhibition).

    • The percent inhibition is plotted against the logarithm of the compound concentration.

    • The data is fitted to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Diagrams are powerful tools for illustrating complex experimental workflows and biological pathways. The following visualizations were created using Graphviz (DOT language).

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Compound Serial Dilution B Assay Plate Preparation (Buffer, Compound/DMSO) A->B D Add Kinase to Plate B->D C Recombinant Kinase Dilution C->D E Add ATP/Substrate Mix (Initiate Reaction) D->E F Incubate at Room Temp E->F G Stop Reaction & Add Detection Reagent F->G H Read Luminescence G->H I Data Analysis (IC50 Calculation) H->I

Caption: Experimental workflow for an in vitro kinase inhibition assay.

G cluster_pathway Signaling Pathway Signal Signal Receptor Receptor Kinase1 Kinase 1 (Primary Target) Receptor->Kinase1 Kinase2 Kinase 2 (Off-Target) Receptor->Kinase2 DownstreamEffector1 Downstream Effector 1 Kinase1->DownstreamEffector1 DownstreamEffector2 Downstream Effector 2 Kinase2->DownstreamEffector2 CellularResponse1 Desired Cellular Response DownstreamEffector1->CellularResponse1 CellularResponse2 Undesired Side Effect DownstreamEffector2->CellularResponse2 InhibitorX Inhibitor X InhibitorX->Kinase1 High Affinity InhibitorX->Kinase2 Low Affinity

Caption: On-target and off-target effects of a kinase inhibitor.

References

Head-to-head comparison of JNc-440 and JNc-441

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the available data on JNc-440, a novel antihypertensive agent, is provided below. At the time of this report, there is no publicly available scientific literature or experimental data for a compound designated "JNc-441." Therefore, a direct head-to-head comparison is not possible.

This guide will focus on the known characteristics, mechanism of action, and experimental data associated with this compound.

This compound: A Novel Enhancer of TRPV4-KCa2.3 Coupling

This compound is a small molecule identified as a potent antihypertensive agent.[1] Its therapeutic effect stems from its ability to enhance the interaction between the transient receptor potential vanilloid 4 (TRPV4) and the calcium-activated potassium channel 3 (KCa2.3) in endothelial cells.[1][2] Under hypertensive conditions, the coupling of this protein complex is diminished, leading to endothelial dysfunction and increased blood pressure.[3][4] this compound acts to restore this crucial interaction, thereby promoting vasodilation and lowering blood pressure.

Physicochemical Properties
PropertyValue
Molecular Formula C₂₆H₂₄N₄O₃
Molecular Weight 440.503 g/mol

Mechanism of Action: Signaling Pathway

This compound's mechanism of action centers on the restoration of the TRPV4-KCa2.3 signaling cascade in the endothelial cells of resistance arteries. In hypertensive states, the dissociation of this complex impairs endothelium-dependent hyperpolarization and vasodilation. This compound intervenes by specifically strengthening the interaction between TRPV4 and KCa2.3, leading to the following signaling pathway:

This compound Signaling Pathway cluster_hypertension Hypertensive State cluster_treatment This compound Treatment TRPV4_d TRPV4 Decoupling Decoupling TRPV4_d->Decoupling KCa23_d KCa2.3 KCa23_d->Decoupling Endothelial_Dysfunction Endothelial Dysfunction Decoupling->Endothelial_Dysfunction leads to Vasoconstriction Vasoconstriction Endothelial_Dysfunction->Vasoconstriction JNc440 This compound Coupling Enhanced Coupling JNc440->Coupling TRPV4_c TRPV4 KCa23_c KCa2.3 Coupling->TRPV4_c Coupling->KCa23_c Endothelial_Function Restored Endothelial Function Coupling->Endothelial_Function restores Vasodilation Vasodilation Endothelial_Function->Vasodilation

Caption: Signaling pathway of this compound in hypertensive conditions.

In Vivo Efficacy of this compound

Studies in murine models of hypertension have demonstrated the significant antihypertensive effects of this compound.

Experimental ModelTreatmentOutcomeReference
High-Salt Diet Induced HypertensionThis compound (1 mg/kg, IV)Lowered blood pressure
L-NNA Intake Induced HypertensionThis compound (1 mg/kg, IV)Lowered blood pressure
Angiotensin II Delivery Induced HypertensionThis compound (1 mg/kg, IV)Lowered blood pressure
Normotensive MiceThis compoundNo significant change in blood pressure

Importantly, this compound did not significantly alter blood pressure in normotensive mice, suggesting a targeted effect on the impaired signaling in hypertensive states. The antihypertensive effect of this compound was found to be dependent on the presence of TRPV4.

Experimental Protocols

In Vivo Antihypertensive Effect Assessment

A common experimental workflow to assess the in vivo efficacy of this compound involves the induction of hypertension in mice followed by treatment and blood pressure monitoring.

In Vivo Efficacy Workflow Start Start Induction Induce Hypertension in Mice (e.g., High-Salt Diet) Start->Induction Treatment Administer this compound (1 mg/kg, IV) or Vehicle Control Induction->Treatment Monitoring Monitor Blood Pressure (e.g., Tail-Cuff Method) Treatment->Monitoring Analysis Data Analysis and Comparison Monitoring->Analysis End End Analysis->End

Caption: Experimental workflow for in vivo efficacy testing of this compound.

Methodology:

  • Induction of Hypertension: Murine models of hypertension are established through methods such as a high-salt diet, administration of N(G)-nitro-L-arginine (L-NNA), or infusion of Angiotensin II.

  • Drug Administration: this compound is administered intravenously (IV) at a dosage of 1 mg/kg. A vehicle control group is used for comparison.

  • Blood Pressure Measurement: Blood pressure is monitored over a period of time using standard techniques like the tail-cuff method.

  • Data Analysis: The blood pressure readings from the this compound treated group are compared to the vehicle control group to determine the antihypertensive effect.

Assessment of TRPV4-KCa2.3 Interaction

The direct effect of this compound on the protein-protein interaction can be evaluated using co-immunoprecipitation assays.

Methodology:

  • Cell Culture: Endothelial cells are cultured and treated with a hypertensive stimulus (e.g., high salt).

  • Treatment: Cells are treated with this compound or a vehicle control.

  • Lysis: Cells are lysed to extract proteins.

  • Immunoprecipitation: An antibody targeting either TRPV4 or KCa2.3 is used to pull down the protein and its interacting partners.

  • Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against both TRPV4 and KCa2.3 to detect the presence of the complex.

Conclusion

This compound represents a promising, novel approach to the treatment of hypertension by specifically targeting the impaired interaction between TRPV4 and KCa2.3 in endothelial cells. The available data demonstrates its efficacy in preclinical models and highlights its targeted mechanism of action. Further research and development of this compound and its analogs may lead to a new class of antihypertensive drugs with an improved side-effect profile. As no information on JNc-441 is publicly available, its properties and potential relationship to this compound remain unknown.

References

No Evidence Found for JNc-440 in Cancer Treatment or Drug-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Initial research reveals that the small molecule JNc-440 is under investigation as a potential therapeutic for hypertension, with no current scientific literature supporting its use in oncology or in the context of drug-resistant cancer cell lines.

Efforts to gather data on the efficacy of this compound in drug-resistant cancer cell lines have been unsuccessful as all available research points to its mechanism of action being related to cardiovascular function. This compound has been identified as a molecule that enhances the interaction between the transient receptor potential vanilloid-4 (TRPV4) and the calcium-activated potassium channel KCa2.3 in endothelial cells. This interaction leads to vasodilation, suggesting a potential role for this compound in the management of high blood pressure.

A thorough review of published studies and clinical trial databases did not yield any information about this compound being evaluated for anti-cancer properties or tested on any cancer cell lines, drug-resistant or otherwise. The focus of the current body of research remains solely on its antihypertensive effects.

Therefore, a comparison guide on the efficacy of this compound in a drug-resistant cell line, as originally requested, cannot be generated based on the available scientific evidence.

We are prepared to create a comprehensive comparison guide for an alternative anti-cancer agent that has been studied in drug-resistant cell lines. Please provide the name of a different compound for which this analysis is desired.

A New Wave in Hypertension Treatment: Benchmarking JNc-440 Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel antihypertensive agent JNc-440 against traditional inhibitor classes. We delve into its unique mechanism of action, present available preclinical data, and contextualize its performance against established therapies, supported by detailed experimental protocols.

This compound represents a novel strategy in the management of hypertension. Instead of inhibiting a specific enzyme or blocking a receptor, it acts as a molecular "enhancer," restoring a crucial interaction between two proteins, TRPV4 and KCa2.3, in the endothelial cells that line blood vessels. This restored interaction leads to vasodilation and a subsequent lowering of blood pressure.[1][2] This guide will compare the preclinical efficacy of this compound and its analogs with the well-established clinical performance of major antihypertensive drug classes.

Mechanism of Action: A Paradigm Shift

Traditional antihypertensive therapies primarily focus on several key pathways that regulate blood pressure. These include:

  • Angiotensin-Converting Enzyme (ACE) Inhibitors: These drugs block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.

  • Angiotensin II Receptor Blockers (ARBs): ARBs prevent angiotensin II from binding to its receptor, thus inhibiting its vasoconstrictive effects.

  • Calcium Channel Blockers (CCBs): CCBs block the entry of calcium into vascular smooth muscle cells, leading to relaxation and vasodilation.[3]

  • Beta-Blockers: These agents reduce heart rate and the force of cardiac contraction.

  • Diuretics: Diuretics promote the excretion of salt and water from the body, reducing blood volume.

In contrast, this compound's mechanism does not directly block a signaling pathway but rather enhances a natural, protective one that is impaired in hypertensive states. In hypertensive conditions, the interaction between the ion channels TRPV4 (Transient Receptor Potential Vanilloid 4) and KCa2.3 (calcium-activated potassium channel 3) is decoupled in endothelial cells. This compound works by physically strengthening this interaction, which is believed to enhance endothelium-dependent hyperpolarization and subsequent vasodilation.[1]

Signaling Pathway of this compound cluster_endothelial_cell Endothelial Cell TRPV4 TRPV4 Channel Ca2_influx Ca²⁺ Influx TRPV4->Ca2_influx Activation KCa2_3 KCa2.3 Channel Hyperpolarization Hyperpolarization KCa2_3->Hyperpolarization K⁺ Efflux Ca2_influx->KCa2_3 Activates Vasodilation Vasodilation Hyperpolarization->Vasodilation Leads to Blood_Pressure Blood Pressure Reduction Vasodilation->Blood_Pressure JNc440 This compound JNc440->TRPV4 Enhances Interaction JNc440->KCa2_3 Hypertension Hypertension Hypertension->TRPV4 Decouples Interaction Hypertension->KCa2_3

This compound Signaling Pathway

Performance Data: A Comparative Overview

Direct comparative studies between this compound and established antihypertensive drugs in the same models are not yet publicly available. The following tables summarize the available data to provide a preliminary benchmark.

Table 1: Preclinical Efficacy of this compound and its Analogs in a High Salt-Induced Hypertensive Mouse Model

CompoundDosage (Oral)Maximum Systolic Blood Pressure Reduction (mmHg)Duration of Action (hours)Reference
Compound [I]10 mg/kg25~8
Compound [II]10 mg/kg15~8

Note: Compounds [I] and [II] are optimized derivatives of the lead molecule this compound.

Table 2: Clinical Efficacy of Standard Antihypertensive Drug Classes (Monotherapy)

Drug ClassStandard DoseMean Systolic Blood Pressure Reduction (mmHg)Reference
ACE InhibitorsVaries by agent~7
Angiotensin Receptor Blockers (ARBs)Varies by agent~9
Beta-BlockersVaries by agent~9
Calcium Channel Blockers (CCBs)Varies by agent~10
Thiazide/Thiazide-like DiureticsVaries by agent~11

It is crucial to note that the data in Table 1 is from preclinical studies in mice, while the data in Table 2 is from human clinical trials. A direct comparison of the magnitude of blood pressure reduction is therefore not appropriate. However, the preclinical data for the this compound analogs show a substantial and sustained antihypertensive effect in a relevant animal model.

Experimental Protocols

1. In Vivo Hypertension Model (High Salt-Induced)

This protocol describes the induction of hypertension in mice, a common model for evaluating antihypertensive agents.

Experimental Workflow: In Vivo Hypertension Model start Start acclimatization Acclimatization of Mice start->acclimatization baseline_bp Baseline Blood Pressure Measurement acclimatization->baseline_bp diet High Salt Diet (e.g., 8% NaCl) for several weeks baseline_bp->diet hypertension_confirmation Confirmation of Hypertension (Systolic BP > 140 mmHg) diet->hypertension_confirmation treatment_groups Randomization into Treatment Groups: - Vehicle Control - this compound/Analog - Standard Drug (e.g., ACEi) hypertension_confirmation->treatment_groups drug_administration Daily Oral Administration of Compounds treatment_groups->drug_administration bp_monitoring Regular Blood Pressure Monitoring (e.g., tail-cuff method) drug_administration->bp_monitoring data_analysis Data Analysis: - Change in Blood Pressure - Duration of Effect bp_monitoring->data_analysis end End data_analysis->end

In Vivo Hypertension Model Workflow

Methodology:

  • Animal Acclimatization: Male mice (e.g., C57BL/6J strain) are acclimatized to the laboratory conditions for at least one week.

  • Baseline Blood Pressure Measurement: Baseline systolic and diastolic blood pressure are measured using a non-invasive tail-cuff method.

  • Induction of Hypertension: Mice are fed a high-salt diet (e.g., 8% NaCl) for a period of 4-6 weeks to induce hypertension.

  • Confirmation of Hypertension: Blood pressure is monitored weekly. Mice with a sustained systolic blood pressure above 140 mmHg are considered hypertensive.

  • Grouping and Treatment: Hypertensive mice are randomly assigned to different treatment groups: vehicle control, this compound or its analogs at various doses, and a standard antihypertensive drug (e.g., an ACE inhibitor or a calcium channel blocker) as a positive control.

  • Drug Administration: The compounds are administered daily via oral gavage for a specified treatment period.

  • Blood Pressure Monitoring: Blood pressure is measured at regular intervals after drug administration to determine the onset, magnitude, and duration of the antihypertensive effect.

  • Data Analysis: The changes in blood pressure from baseline are calculated and compared between the different treatment groups.

2. Ex Vivo Aortic Ring Vasodilation Assay

This assay is used to assess the direct vasodilatory effect of a compound on isolated blood vessels.

Methodology:

  • Aorta Isolation: The thoracic aorta is carefully excised from a euthanized animal (e.g., a rat or mouse).

  • Ring Preparation: The aorta is cleaned of adhering fat and connective tissue and cut into rings of 2-3 mm in width.

  • Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.

  • Pre-contraction: The rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride to induce a stable contraction.

  • Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., this compound) are added to the organ bath.

  • Measurement of Relaxation: The relaxation of the aortic ring is measured as the percentage decrease in the pre-contraction tension.

  • Data Analysis: Concentration-response curves are plotted to determine the potency (e.g., EC50) of the compound in inducing vasodilation.

Conclusion and Future Directions

This compound and its analogs represent a promising new class of antihypertensive agents with a novel mechanism of action. The preclinical data indicate a significant and sustained blood pressure-lowering effect. However, to fully understand its potential clinical utility, further research is required, including:

  • Direct comparative studies in animal models against standard-of-care antihypertensive drugs.

  • Pharmacokinetic and pharmacodynamic studies to optimize dosing and formulation.

  • Long-term safety and toxicology studies.

The development of TRPV4-KCa2.3 interaction enhancers like this compound could offer a valuable new therapeutic option for patients with hypertension, potentially with a different side-effect profile compared to existing treatments. For drug development professionals, this novel mechanism presents an exciting avenue for the discovery of next-generation antihypertensive therapies.

References

Safety Operating Guide

JNc-440 proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to locate specific disposal procedures for a substance identified as "JNc-440" have been unsuccessful. A thorough search of publicly available safety data sheets and chemical property databases did not yield results for a compound with this designation.

The search for "this compound" and its associated safety and disposal information returned data for various unrelated products containing "440" in their nomenclature, including:

  • BERYLCO NICKEL ALLOY 440: A high-strength, age-hardenable nickel-beryllium-titanium alloy.

  • Stainless Steel - Grade 440: A high-carbon chromium steel.

  • BASF Safety Data Sheets: Documents with reference numbers containing "440," but not pertaining to a specific chemical named this compound.

  • Exponus™: A pesticide product from BASF.

  • Cellufine MAX DexS-HbP/ MAX DexS-VirS: A liquid chromatography media.

Without a specific Safety Data Sheet (SDS) or equivalent reliable source for "this compound," it is not possible to provide accurate or safe disposal procedures. The handling and disposal of chemical substances are strictly regulated and require precise identification of the material and its associated hazards.

To ensure the safety of all personnel and compliance with regulatory requirements, it is imperative that researchers, scientists, and drug development professionals consult the specific Safety Data Sheet provided by the manufacturer for any chemical substance.

General Guidance for Chemical Disposal (Not Specific to this compound):

The following diagram illustrates a generalized workflow for the proper disposal of laboratory chemicals. This is for informational purposes only and should not be substituted for the specific guidance found in a substance's SDS.

Caption: Generalized workflow for laboratory chemical disposal.

Personal protective equipment for handling JNc-440

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical information for the handling and disposal of JNc-440, a potent, research-grade antihypertensive agent. This compound is identified as an enhancer of the interaction between TRPV4 and the Ca2+-activated potassium channel 3 (KCa2.3) in endothelial cells, with observed vasodilatory and antihypertensive effects in murine models.[1] Due to its biological activity and the limited availability of comprehensive safety data, a cautious approach to handling is paramount.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting. Adherence to these guidelines is critical to ensure personnel safety.

PPE CategoryMinimum RequirementRecommended Specifications
Hand Protection Nitrile gloves- Double-gloving is recommended for all procedures.- Inspect gloves for integrity before each use.- Change gloves immediately upon contamination.
Eye Protection Safety glasses with side shields- Chemical splash goggles should be worn when there is a risk of splashing.- A face shield should be used in addition to goggles when handling larger quantities or during procedures with a high risk of aerosolization.
Body Protection Full-length laboratory coat- A chemically resistant apron should be worn over the lab coat when handling significant quantities or when there is a risk of splashes.- Ensure the lab coat is fully buttoned.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.- A NIOSH-approved respirator (e.g., N95) should be used if there is a risk of aerosol generation or when handling the powder form outside of a certified chemical fume hood.

Chemical Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and to prevent accidental exposure.

AspectProcedure
Receiving and Unpacking - Visually inspect the package for any signs of damage or leakage before opening.- Open the package in a designated area, preferably within a chemical fume hood.- Verify that the container is properly sealed and labeled.
Storage - Store in a cool, dry, and well-ventilated area.- Keep the container tightly closed.- Store away from incompatible materials such as strong oxidizing agents.
Weighing and Solution Preparation - All handling of the solid form of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.- Use appropriate tools (e.g., spatulas, weighing paper) and clean them thoroughly after use.- Prepare solutions in a fume hood and ensure all containers are clearly labeled with the chemical name, concentration, date, and responsible individual.
Spill Management - In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.- For larger spills, evacuate the area and follow your institution's emergency procedures.- Do not attempt to clean up a large spill without appropriate training and PPE.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Waste StreamDisposal Procedure
Solid Waste - Contaminated consumables (e.g., gloves, weighing paper, pipette tips) should be collected in a designated, labeled hazardous waste container.
Liquid Waste - Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container.- Do not dispose of this compound solutions down the drain.
Empty Containers - "Empty" containers that held solid this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.- Deface the label on the empty container before disposal.

Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol outlines the steps for safely preparing a stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Weighing paper

  • Spatula

  • Appropriate volumetric flask and cap

  • Pipettes and tips

  • Vortex mixer

  • Labeled storage vials

Procedure:

  • Preparation: Don all required PPE (double nitrile gloves, safety goggles, and a fully buttoned lab coat). Perform all subsequent steps within a certified chemical fume hood.

  • Weighing:

    • Place a piece of weighing paper on the analytical balance and tare.

    • Carefully weigh the desired amount of this compound onto the weighing paper. Record the exact weight.

  • Dissolution:

    • Carefully transfer the weighed this compound to the volumetric flask.

    • Add a portion of the total required volume of DMSO to the flask.

    • Cap the flask and gently swirl or vortex until the solid is completely dissolved.

    • Add the remaining DMSO to reach the final desired volume.

  • Storage:

    • Aliquoted the stock solution into clearly labeled cryovials.

    • Store the vials at the recommended temperature (typically -20°C or -80°C) and protect from light.

  • Decontamination:

    • Wipe down the work area in the fume hood with an appropriate cleaning agent.

    • Dispose of all contaminated materials (weighing paper, pipette tips, gloves) in the designated hazardous waste container.

Visual Workflows

The following diagrams illustrate key decision-making and procedural workflows for the safe handling of this compound.

PPE_Selection_Workflow start Assess Handling Procedure is_solid Handling Solid this compound? start->is_solid in_hood Working in Fume Hood? is_solid->in_hood Yes ppe_solid Add: - Double Gloves - N95 Respirator (if not in hood) is_solid->ppe_solid No risk_of_splash Risk of Splashing? in_hood->risk_of_splash Yes/No ppe_standard Standard PPE: - Lab Coat - Safety Glasses - Single Gloves risk_of_splash->ppe_standard No ppe_splash Upgrade to: - Chemical Goggles - Face Shield - Chemical Resistant Apron risk_of_splash->ppe_splash Yes end Proceed with Experiment ppe_standard->end ppe_solid->in_hood ppe_splash->end

Caption: PPE Selection Workflow for this compound Handling.

JNc440_Lifecycle_Management cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal receiving Receiving & Inspection storage Secure Storage receiving->storage weighing Weighing storage->weighing dissolution Solution Preparation weighing->dissolution experiment Experimental Use dissolution->experiment waste_collection Collect Contaminated Waste experiment->waste_collection waste_disposal Hazardous Waste Disposal waste_collection->waste_disposal

Caption: this compound Lifecycle Management Workflow.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.